Succinimide, thio-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-sulfanylidenepyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQDJDVDXAAXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194484 | |
| Record name | Succinimide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-00-1 | |
| Record name | 5-Thioxo-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Thio Succinimide and Its Derivatives
Conventional Synthetic Routes
Conventional methods for the synthesis of thiosuccinimides and their derivatives have been well-established, providing reliable and versatile access to these compounds. These routes often involve readily available starting materials and straightforward reaction conditions.
General Preparation of N-Thiosuccinimides
The general synthesis of N-(organothio)succinimides often involves a two-step procedure. This typically begins with the treatment of a thiol with sulfuryl chloride in the presence of a base like triethylamine (B128534) (Et₃N). The resulting intermediate is then reacted with succinimide (B58015), again in the presence of a base, to yield the N-thiosuccinimide product. beilstein-journals.org These compounds are noted for being more stable and safer alternatives to odorous and toxic thiols and are used as electrophilic sulfur sources for C–S bond formation. beilstein-journals.org
Another common approach involves the reaction of thiols with N-chlorosuccinimide (NCS). researchgate.net This method can be used for the oxidative coupling of thiols to form symmetrical disulfides, but under specific conditions, it serves as a pathway to N-thiosuccinimide derivatives. researchgate.net
Synthesis Utilizing N-Chlorosuccinimides
N-Chlorosuccinimide (NCS) is a key reagent in several synthetic strategies for thiosuccinimide derivatives. It is particularly useful for the in situ generation of reactive sulfur species from thiols. For instance, the oxidation of thiols with NCS in the presence of tetrabutylammonium (B224687) chloride and water can generate sulfonyl chlorides. organic-chemistry.org These intermediates can then be reacted with various nucleophiles in the same pot to produce a range of sulfur-containing compounds. organic-chemistry.org
The reaction between thiols and NCS can be complex, with the potential to form sulfenyl chlorides, disulfides, and ultimately, under oxidative and hydrolytic conditions, sulfonyl chlorides. acs.org The reaction pathway is influenced by factors such as the stoichiometry of the reactants and the presence of additives like water or hydrochloric acid. acs.orgorganic-chemistry.org For example, an excess of thiol relative to NCS tends to favor the formation of disulfides. acs.org In a non-aqueous environment, the reaction between a thiol and NCS can initiate the slow formation of a sulfenyl chloride, which then reacts with more thiol to produce a disulfide and HCl. The generated HCl can then catalyze the release of Cl₂ from NCS, accelerating the reaction. acs.org
The versatility of NCS is also demonstrated in its use for the direct synthesis of N-thiohydroxy succinimide esters from potassium thiolates. beilstein-journals.orgorganic-chemistry.org
Preparation of N-Thiohydroxy Succinimide Esters (NTSEs)
N-Thiohydroxy succinimide esters (NTSEs) are recognized as versatile reagents that can act as both acyl and acylthio surrogates. organic-chemistry.orgorganic-chemistry.org Their synthesis is achieved by treating potassium thiolates with N-chlorosuccinimide (NCS). beilstein-journals.orgorganic-chemistry.org This reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. beilstein-journals.org The resulting NTSEs are stable compounds that can be stored for extended periods. organic-chemistry.org
These reagents are valuable because they allow for the selective cleavage of C-S and N-S bonds, enabling the synthesis of a diverse array of molecules such as ketones, thioesters, amides, and acyl disulfides. organic-chemistry.orgfigshare.com The selective activation of these bonds can be controlled by the choice of catalyst and nucleophile. For example, palladium catalysts or amine nucleophiles can be used to cleave the C-S bond, while zinc catalysts or thiols can activate the N-S bond. organic-chemistry.org
The general procedure for synthesizing key intermediates and final products from NTSEs is summarized below:
| Product Type | Reagents and Conditions |
| Ketones | NTSE, Boronic acid, Pd(OAc)₂, PCy₃HBF₄, KOH, Dioxane, 120°C. organic-chemistry.org |
| Thioesters | NTSE, Grignard reagent, ZnCl₂, THF. organic-chemistry.org |
| Acyl Disulfides | NTSE, Thiol, Triethylamine, DCM, 25°C. organic-chemistry.org |
Synthesis of N-Acylsulfenamides via N-Thiosuccinimides
A robust and general method for preparing N-acylsulfenamides involves the reaction of primary amides, carbamates, sulfonamides, sulfinamides, or ureas with stable N-thiosuccinimides. researchgate.netthieme-connect.deorganic-chemistry.org This approach is advantageous as it circumvents the need for highly reactive and often unstable sulfenyl chlorides. researchgate.netdntb.gov.ua The reaction is typically promoted by a base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org
The N-thiosuccinimide starting materials are themselves prepared in a single step from commercially available thiols. thieme-connect.de This method demonstrates broad substrate scope, accommodating a wide variety of both the amide component and the thiol-derived substituent on the N-thiosuccinimide. organic-chemistry.org Yields for this transformation are generally high. organic-chemistry.org The reaction proceeds through a nucleophilic substitution at the sulfur atom of the N-thiosuccinimide, with the succinimide anion acting as a good leaving group. organic-chemistry.org
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced sophisticated methods for constructing complex molecules with high efficiency and stereoselectivity. These advanced approaches often employ novel reaction cascades and catalytic systems.
Radical Cascade Reactions for Di-functionalized Succinimides
A powerful and "time-economical" strategy for synthesizing highly functionalized succinimide derivatives involves radical cascade reactions of 1,6-enynes. researchgate.net These methods allow for the one-pot construction of the succinimide core while introducing two new functional groups with excellent stereoselectivity. researchgate.netrsc.org
One such approach is the transition-metal-free, radical cascade seleno/thiosulfonation of aza-1,6-enynes. rsc.orgrsc.org This reaction proceeds under mild conditions and is praised for its operational simplicity, atom economy, and broad functional group tolerance. rsc.org The proposed mechanism involves the addition of a radical (e.g., an azide (B81097) radical generated from TMSN₃ and PIDA) to the alkene moiety of the aza-1,6-enyne. researchgate.net This is followed by a 5-exo cyclization to form a five-membered ring intermediate, which then couples with a radical source (e.g., a bromine radical from N-bromosuccinimide) to yield the di-functionalized succinimide product. researchgate.net
Recent developments have also utilized visible-light-mediated photocatalysis to initiate these radical cascades, further enhancing the green credentials and operational simplicity of the synthesis. nih.gov These reactions can be performed without the need for metals, oxidants, or bases, often using environmentally friendly solvents. nih.gov
The following table summarizes the key features of representative radical cascade reactions for synthesizing di-functionalized succinimides.
| Reaction Type | Key Reagents | Conditions | Key Features |
| Haloazidation | Aza-1,6-enynes, NBS or NCS, TMSN₃, PIDA | DCM, Room Temperature, 3-5 min | "Time-economical", excellent yields, good Z/E ratio. researchgate.net |
| Seleno/Thiosulfonation | Aza-1,6-enynes, Chalcogen source | Transition-metal-free | Atom economical, excellent stereoselectivity, mild conditions. rsc.orgrsc.org |
| Photocatalytic Iodo-sulfonylation | Aza-1,6-enynes, Sulfonyl source, Iodine source, 4CzIPN photocatalyst | Visible light, PEG-400 | Metal- and oxidant-free, eco-friendly solvent, atom economical. researchgate.net |
Transition-Metal-Free Synthesis Protocols
The development of transition-metal-free synthetic routes for thiosuccinimide derivatives is a significant area of research, driven by the need to avoid potential toxicity and contamination associated with residual metals, particularly in pharmaceutical applications. nih.gov These methods often rely on the inherent reactivity of the starting materials under specific catalytic or reaction conditions.
One prominent strategy involves the direct C–H sulfenylation of electron-rich arenes using N-(alkyl/arylthio)succinimides. beilstein-journals.org This reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide moiety. This protonation enhances the electrophilicity of the sulfur atom, creating a reactive thio intermediate. This intermediate then undergoes electrophilic aromatic substitution with an electron-rich arene to yield the corresponding aryl sulfide. beilstein-journals.org A similar TFA-catalyzed approach has been successfully applied to the C2-sulfenylation of both protected and unprotected indoles. beilstein-journals.org
Another innovative metal-free approach is the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes. rsc.org This method utilizes the combination of ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) and N-thiosuccinimides. The reaction is facilitated by a hydrogen-bonding network, often involving a solvent like hexafluoro-2-propanol (HFIP), which activates the electrophilic sulfur species. rsc.orgrsc.org This protocol demonstrates good functional group tolerance and yields for a variety of substrates under mild conditions. rsc.org
Furthermore, metal-free cross-coupling reactions have been developed between secondary alkyl halides or mesylates and aryl or alkenylboronic acids. acs.org While not directly forming the thiosuccinimide ring, these methods are crucial for synthesizing precursors and derivatives, showcasing the expanding scope of transition-metal-free C-C and C-S bond formations in organic synthesis. The use of N-thiosuccinimides as sulfenylating agents in these contexts highlights their versatility. beilstein-journals.org
Table 1: Examples of Transition-Metal-Free Reactions Involving Thiosuccinimide Derivatives
| Reaction Type | Substrates | Reagent/Catalyst | Product | Ref |
|---|---|---|---|---|
| C–H Sulfenylation | Electron-rich arenes, N-(alkyl/arylthio)succinimides | Trifluoroacetic acid (TFA) | Aryl sulfides | beilstein-journals.org |
| C2-Sulfenylation | Indoles, N-(alkyl/arylthio)succinimides | Trifluoroacetic acid (TFA) | 2-Thioindoles | beilstein-journals.org |
| Thiocyanatothiolation | Alkynes/Alkenes, N-thiosuccinimides | Ammonium thiocyanate (NH4SCN) | Thiocyanatothiolated products | rsc.org |
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. For thiosuccinimide chemistry, these procedures are particularly valuable for creating complex and multifunctional molecules in a single, streamlined sequence.
A notable one-pot approach enables the formation of N-sulfenylated sulfonamide derivatives. rsc.org This method involves the reaction of a thiol with a sulfonamide in the presence of an activating agent that facilitates the S-N bond formation. The reaction can be performed efficiently, providing access to a diverse range of synthetically useful sulfonamides. acs.org Yields for these one-pot syntheses have been reported to be substantial, for instance, the synthesis of 4-(((4-isopropylphenyl)thio)amino)benzenesulfonamide resulted in a 63% yield. rsc.org
Another powerful one-pot strategy involves the dual functionalization of proteins. researchgate.net This can be achieved by combining the 1,6-addition of thiols to N-alkylpyridinium reagents with other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions. This sequential, one-pot process allows for the introduction of two different payloads onto a protein, expanding its functional capabilities for advanced biomedical applications. researchgate.net
Furthermore, a one-pot method for simultaneous stabilization and dual functionalization of maleimides has been developed. rsc.orgamazonaws.com This involves the consecutive conjugation of a thiol and an amine to a dibromomaleimide. The initial thiol addition is followed by the addition of an amine, which not only introduces a second functional group but also deactivates the maleimide's electrophilicity, thereby stabilizing the conjugate and preventing the retro-Michael reaction that often plagues traditional thiosuccinimide linkages. rsc.orgamazonaws.com
Table 2: Comparison of Additive-Free vs. One-Pot Synthesis Yields for N-Sulfenylated Sulfonamides
| Compound | Additive-Free Yield | One-Pot Yield | Ref |
|---|---|---|---|
| 4-(((4-methylphenyl)thio)amino)benzenesulfonamide | 84% | 71% | rsc.org |
| 4-(((4-isopropylphenyl)thio)amino)benzenesulfonamide | 83% | 63% | rsc.org |
| 4-(((4-(tert-butyl)phenyl)thio)amino)benzenesulfonamide | 86% | 67% | rsc.org |
| 4-(((4-chlorophenyl)thio)amino)benzenesulfonamide | 78% | 70% | rsc.org |
| 4-(((4-fluorophenyl)thio)amino)benzenesulfonamide | 65% | 56% | rsc.org |
Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a powerful technology for chemical production, offering enhanced safety, scalability, and process control compared to traditional batch methods. In the context of thiosuccinimide-related chemistry, flow techniques are being applied to improve efficiency and yield.
Flow chemistry is particularly advantageous for solid-phase peptide synthesis (SPPS), a process often used to create peptides that can be conjugated via thiosuccinimide linkages. academie-sciences.fr In a continuous flow SPPS setup, reagents and solvents are percolated through a fixed-bed reactor containing a resin. This method allows for rapid and versatile synthesis of peptide sequences with reduced consumption of reactants. academie-sciences.fr The efficiency of the synthesis can be optimized by modulating the flow rate and implementing techniques like "double coupling" for challenging steps. academie-sciences.fr
Electrochemical methods integrated into flow systems represent another cutting-edge approach. acs.org The electrochemical oxidative coupling of thiols and amines to form sulfonamides can be effectively performed in a continuous flow reactor. This method is environmentally benign as it is driven by electricity, requires no sacrificial reagents or catalysts, and produces hydrogen as a benign byproduct. Flow processing in these systems has been shown to provide optimal yields and can be readily scaled up. acs.org
Continuous flow systems have also been developed for the synthesis of more complex sulfur-containing compounds, such as NH2-sulfinamidines. researchgate.net These multi-step flow syntheses allow for the safe handling of transient and reactive intermediates, like N-(trimethylsilyl)-N-trityl-λ⁴-sulfanediimine, enabling nucleophilic additions that would be challenging in a batch process. researchgate.net While not directly producing thiosuccinimides, these advanced flow methodologies demonstrate the potential for creating a wide array of sulfur-based functional groups under highly controlled conditions. researchgate.netbeilstein-journals.org
Reaction Mechanisms and Mechanistic Studies of Thio Succinimide Transformations
Thiol-Maleimide Adduction and Thio-Succinimide Formation
The formation of a thio-succinimide adduct is achieved through the reaction of a thiol with the electron-deficient double bond of a maleimide (B117702) ring. This reaction is highly valued for its speed and selectivity under physiological conditions. axispharm.comthno.org
The fundamental reaction for creating the thio-succinimide linkage is the thia-Michael addition. axispharm.com This process involves the nucleophilic attack of a sulfur atom, typically from a deprotonated thiol (thiolate), onto one of the carbon atoms of the maleimide's carbon-carbon double bond. mdpi.com The reaction is highly efficient, often proceeding without a catalyst, particularly in polar solvents. axispharm.com The kinetics and predominant mechanism of this addition can be significantly influenced by the reaction conditions, including the choice of solvent and the presence or absence of an initiator. rsc.org
Computational and experimental studies have identified several distinct mechanistic pathways for the thiol-maleimide Michael addition: rsc.org
Base-Catalyzed Mechanism: In this pathway, a base is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. acs.orgmdpi.com This thiolate then rapidly adds to the maleimide acceptor. mdpi.com The formation of the thiolate is often the rate-limiting step, and the reaction rate is sensitive to pH, with basic conditions favoring thiolate formation and accelerating the reaction. mdpi.comnih.gov
Nucleophile-Initiated Mechanism: Strong nucleophiles, such as tertiary amines or phosphines, can initiate the reaction through a different pathway. acs.orgmdpi.com The nucleophile first attacks the maleimide double bond to form a zwitterionic intermediate. mdpi.com This intermediate then deprotonates a thiol molecule, generating a thiolate which propagates the reaction. mdpi.com This mechanism can be several orders of magnitude faster than the traditional base-catalyzed route. acs.org
Ion Pair-Initiated Mechanism: This pathway involves the formation of an ion pair which then proceeds to react. rsc.org
| Initiator/Catalyst | Proposed Mechanism | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Tertiary Amine (e.g., Triethylamine) | Base-Catalyzed | Accelerates reaction by generating thiolate. | acs.orgmdpi.com |
| Phosphine | Nucleophile-Initiated | Significantly accelerates reaction via a zwitterionic intermediate. | acs.orgmdpi.com |
| Polar Aprotic Solvent (e.g., DMSO, DMF) | Solvent Effect | Favors thiolate formation, increasing rate, especially in base-catalyzed reactions. | mdpi.com |
Instability and Degradation Pathways of Thio-Succinimide Linkages
Despite its widespread use, the thio-succinimide linkage is known to be labile under certain conditions, particularly physiological ones. axispharm.comucl.ac.uk This instability arises from competing degradation pathways that can lead to deconjugation or structural rearrangement. iris-biotech.de
The primary pathway for the degradation of thio-succinimide adducts is the retro-Michael reaction. axispharm.comiris-biotech.de This is a reversible elimination reaction that cleaves the carbon-sulfur bond, regenerating the original thiol and maleimide reactants. ucl.ac.ukspringernature.comnih.gov The regenerated maleimide can then be intercepted by other nucleophiles present in the system. iris-biotech.de In a biological context, this can lead to the transfer of the maleimide-linked molecule to other thiols, such as the abundant human serum albumin, resulting in off-target effects and a loss of efficacy. ucl.ac.ukresearchgate.net
The retro-Michael reaction is essentially a β-elimination process, where the acidity of the proton alpha to the carbonyl group on the succinimide (B58015) ring is a key factor. researchgate.netresearchgate.net Deprotonation at this position initiates the elimination of the thioether. frontiersin.org The stability of the adduct against this reaction is not uniform and can be influenced by the local microenvironment, such as the presence of nearby charged protein residues. ucl.ac.uk The rate of this deconjugation can be modulated, for instance, by the reactivity of the original Michael donor. nih.gov While often viewed as a liability, this reversible nature has been explored as a potential mechanism for controlled release in reducing environments. nih.gov
An alternative and often desirable fate for the thio-succinimide adduct is hydrolysis. This process is generally irreversible and leads to a more stable product that is resistant to the retro-Michael reaction. iris-biotech.despringernature.comidexlab.com
The rate of thio-succinimide hydrolysis can be dramatically influenced by the substitution on the maleimide nitrogen, leading to extensive mechanistic investigation. Several theories have been proposed to explain the observed acceleration of hydrolysis in "next-generation" maleimides.
Base-Catalyzed Hydrolysis: One hypothesis suggests that a basic group positioned proximally to the succinimide ring can act as an intramolecular base catalyst. acs.orgresearchgate.net For example, a linker containing a primary or secondary amine, such as one derived from diaminopropionic acid (Dap), was thought to promote hydrolysis through this mechanism. nih.govacs.org However, this theory has been challenged. ucl.ac.uknih.govacs.org
Thiolate-Induced β-Elimination: It is crucial to recognize that hydrolysis competes with the retro-Michael reaction. researchgate.netresearchgate.net Conditions that might favor hydrolysis, such as the presence of a base, can also promote the deprotonation of the α-carbon, initiating β-elimination and subsequent deconjugation. researchgate.netresearchgate.net Therefore, enhancing the rate of hydrolysis over elimination is key to achieving a stable final product.
Electron-Withdrawing Group and Inductive Effects: A more widely substantiated theory posits that the rate of hydrolysis is primarily governed by electronic effects. ucl.ac.ukresearchgate.netkinampark.com It has been proposed that the dominant driving force for accelerated hydrolysis is the inductive electron-withdrawing effect of substituents on the maleimide nitrogen. ucl.ac.uknih.govacs.org Powerful electron-withdrawing groups (EWGs), such as N-aryl substituents or a nearby protonated amine, increase the electrophilicity of the ring's carbonyl carbons. ucl.ac.ukresearchgate.netkinampark.com This enhanced electrophilicity makes the carbonyls more susceptible to nucleophilic attack by water, thus accelerating the rate of ring-opening hydrolysis. researchgate.netkinampark.com
Research has demonstrated a linear correlation between the Taft σ* polar substituent constants of N-substituents and the corresponding hydrolysis rates, providing strong evidence for the inductive effect model. ucl.ac.uk Studies comparing N-alkyl, N-aryl, and N-fluorophenyl thiosuccinimides found that N-aryl adducts hydrolyze significantly faster than their N-alkyl counterparts. ucl.ac.ukkinampark.com This accelerated hydrolysis outpaces the retro-Michael reaction, leading to substantially more stable bioconjugates. ucl.ac.ukkinampark.com
| N-Substituent on Thio-Succinimide | Relative Hydrolysis Rate (t1/2) | Proposed Mechanistic Contributor | Reference |
|---|---|---|---|
| N-Alkyl | Slow (t1/2 = ~27 h) | Baseline reactivity, lone pair delocalization decreases carbonyl electrophilicity. | ucl.ac.uk |
| N-Aryl (Phenyl) | Fast (t1/2 = ~1.5 h) | Resonance/inductive effect of the phenyl ring increases carbonyl electrophilicity. | ucl.ac.ukkinampark.com |
| N-Aryl (Fluorophenyl) | Very Fast (t1/2 = ~0.7 h) | Strong inductive electron-withdrawing effect from fluorine further enhances carbonyl electrophilicity. | ucl.ac.uk |
| N-Aminoethyl (protonated) | Fast (t1/2 = ~3.6 h) | Strong inductive electron-withdrawing effect from the proximal ammonium (B1175870) group. | ucl.ac.uk |
Thio-Succinimide Hydrolysis
Formation and Interconversion of Thio-Aspartyl and Thio-Isoaspartyl Isomers
The hydrolysis of the thio-succinimide ring is a significant reaction that leads to the formation of two constitutional isomers: thio-aspartyl and thio-isoaspartyl. chemrxiv.org This process is of particular interest in the context of antibody-drug conjugates (ADCs), where the stability of the linker is paramount. The hydrolysis of the thio-succinimide stabilizes the linkage between the antibody and the payload by preventing the retro-Michael reaction, which would lead to deconjugation. acs.orgulisboa.pt
The formation of these isomers proceeds through the nucleophilic attack of water on one of the two carbonyl carbons of the succinimide ring. Attack at the carbonyl adjacent to the sulfur atom leads to the thio-aspartyl product, while attack at the other carbonyl results in the thio-isoaspartyl isomer. chemrxiv.org The ratio of these isomers can be influenced by various factors, including the electronic environment of the succinimide ring. researchgate.net
Recent studies have employed advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using orthogonal fragmentation methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD), to differentiate and characterize these isomers without the need for synthesized reference materials. chemrxiv.org These methods have identified signature fragment ions that allow for the unambiguous identification of each isomer. chemrxiv.org
The interconversion between aspartyl and isoaspartyl residues can also occur spontaneously in proteins through a succinimide intermediate. nih.govnih.govresearchgate.net This isomerization is considered a form of protein damage and can affect a protein's structure and function. researchgate.net The rate of this interconversion is influenced by factors such as pH and the surrounding amino acid sequence. nih.gov While L-isoaspartate can be repaired back to L-aspartate by the enzyme protein L-isoaspartyl O-methyltransferase (PIMT), the D-isoaspartyl form appears to be a terminal modification. nih.govresearchgate.net
Table 1: Factors Influencing Thio-Aspartyl and Thio-Isoaspartyl Isomerization
| Factor | Description of Influence | References |
| pH | The rate of succinimide hydrolysis and subsequent isomer formation is pH-dependent. Mildly acidic conditions have been shown to promote spontaneous isomerization. | nih.govresearchgate.net |
| Electronic Effects | Electron-withdrawing substituents on the succinimide ring can increase the rate of ring-opening hydrolysis, favoring the formation of the stable thio-succinamic acid conjugates. | ulisboa.ptresearchgate.net |
| Enzymatic Repair | The enzyme PIMT can selectively repair L-isoaspartyl residues back to L-aspartyl residues, but not D-isoaspartyl residues. | nih.govresearchgate.net |
| Protein Structure | The local protein structure and the identity of neighboring amino acid residues can influence the rate of spontaneous isomerization of aspartate residues. | nih.gov |
Thiol Exchange Reactions
Thio-succinimide adducts are susceptible to thiol exchange reactions, a process that can lead to the premature cleavage of the conjugate. thno.org This instability arises from the reversible nature of the Michael addition reaction, also known as a retro-Michael reaction. thno.orgnih.gov In a biological environment, endogenous thiols such as glutathione (B108866) and albumin can participate in this exchange, leading to reduced efficacy and potential off-target effects of therapeutic conjugates. thno.orgnih.gov
The propensity for thiol exchange is influenced by the stability of the thio-succinimide ring. Ring-opening hydrolysis to form thio-succinamic acid derivatives effectively prevents this undesirable exchange by creating a more stable, irreversible linkage. ulisboa.ptresearchgate.net The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing groups on the succinimide nitrogen. researchgate.net
The stability of thio-succinimide linkages is a critical consideration in the design of ADCs. For instance, conjugates derived from commercial PEG bis-maleimide reagents have shown significant deconjugation in the presence of reduced glutathione, whereas more stabilized linkers exhibit negligible decomposition under the same conditions. nih.gov
Side Reactions: Thiazine (B8601807) Formation Mechanisms
A significant side reaction that can occur with thio-succinimide conjugates, particularly those involving an N-terminal cysteine, is the formation of a six-membered thiazine ring. pharmiweb.comnih.gov This intramolecular rearrangement, known as transcyclization, complicates the purification and characterization of peptide conjugates and can lead to a loss of the intended product. nih.govpharmaceutical-networking.com
The mechanism of thiazine formation involves the nucleophilic attack of the free N-terminal amine of the cysteine on one of the carbonyl carbons of the succinimide ring. pharmiweb.comnih.govbachem.com This attack proceeds through a fused bicyclic tetrahedral intermediate, which then rearranges to form the more stable six-membered thiazine structure. pharmiweb.comnih.gov
The rate of thiazine formation is highly dependent on pH. pharmaceutical-networking.combachem.com At higher pH values, the N-terminal amine is deprotonated and thus more nucleophilic, leading to a significant increase in the rate of thiazine formation. nih.govpharmaceutical-networking.com Conversely, under acidic conditions (e.g., pH 5.0), the N-terminal amine is protonated, which prevents the intramolecular nucleophilic attack and preserves the succinimidyl thioether structure. pharmiweb.comnih.gov The amino acid sequence adjacent to the N-terminal cysteine can also influence the rate of this rearrangement. pharmaceutical-networking.com
Table 2: Conditions Affecting Thiazine Formation
| Condition | Effect on Thiazine Formation | Mechanism | References |
| pH | Increased rate at higher (basic) pH. | Deprotonation of the N-terminal amine increases its nucleophilicity for intramolecular attack on the succinimide carbonyl. | nih.govpharmaceutical-networking.combachem.com |
| N-terminal Cysteine | Prerequisite for the reaction. | The N-terminal amine of the cysteine acts as the intramolecular nucleophile. | pharmiweb.comnih.gov |
| Adjacent Amino Acid Sequence | The rate of formation varies depending on the adjacent amino acids. | The specific tripeptide sequence influences the rate of the side reaction. | pharmaceutical-networking.com |
Catalyzed Transformations
The transformations of thio-succinimide and its precursors can be facilitated and controlled through various catalytic methods. These include metal-mediated cleavages and acid-catalyzed bond formations, which offer enhanced efficiency and selectivity.
Palladium-Mediated Cleavage and Removal of Succinimide Derivatives
Palladium catalysts have been effectively employed for the cleavage of the C-S bond in thio-succinimide derivatives. nih.govacs.org This method allows for the on-demand removal of succinimide-based protecting groups or linkers, which is particularly useful in peptide and protein synthesis. nih.govacs.org
A plausible mechanism for this cleavage involves the chelation of a palladium complex between the thiol and a carbonyl group of the succinimide. nih.govacs.org This coordination is proposed to trigger a β-elimination reaction, resulting in the cleavage of the C-S bond and the formation of thiol-Pd and maleimide-Pd complexes. nih.govacs.org Subsequent treatment with a reducing agent like dithiothreitol (B142953) (DTT) liberates the free thiol. nih.govacs.org This palladium-mediated cleavage has been shown to be orthogonal to other protecting groups like thiazolidine (B150603) (Thz), allowing for sequential deprotection strategies in complex syntheses. nih.govacs.org
Lewis Acid Catalysis in C-S and N-S Bond Formations
Lewis acids play a crucial role in catalyzing the formation of both C-S and N-S bonds involving thio-succinimide precursors. wikipedia.org In the context of C-S bond formation, Lewis acids can activate N-thiosuccinimides, which act as electrophilic sulfur sources. rsc.org For example, the Lewis acid-catalyzed thiolation-cyclization of alkynes with N-thiosuccinimides has been used to synthesize 3-sulfenylated coumarins. rsc.org Similarly, Lewis acids like AlCl₃ can catalyze the bisulfenylation/cyclization of homopropargylic azides with N-thiosuccinimides to yield 3,4-bisthiolated pyrroles. beilstein-journals.org
The mechanism generally involves the activation of the N-S bond of the N-thiosuccinimide by the Lewis acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org
Lewis acids can also facilitate N-S bond formation. While some reactions involving amines and thiols can proceed without a metal catalyst, the presence of a Lewis acid like ZnCl₂ can facilitate the cleavage of the N-S bond in certain cross-coupling reactions. beilstein-journals.org Recent research has also shown that Lewis acid catalysts like FeCl₃ can overcome kinetic limitations in N-N bond formation from amines, a process related to N-S bond formation. chemrxiv.org
Intramolecular Catalysis in Succinimide Formation (e.g., by Histidine Side Chain)
The formation of a succinimide intermediate from an asparagine (Asn) residue can be significantly accelerated by the presence of a neighboring histidine (His) residue. mdpi.comnih.gov This is a case of intramolecular catalysis, where the imidazole (B134444) side chain of histidine acts as a proton-transfer mediator. mdpi.comnih.gov
Computational studies using density functional theory have shown that in an Asn-His sequence, the neutral Nε-protonated form of the histidine imidazole group can catalyze the formation of the tetrahedral intermediate, which is the first step in succinimide formation. mdpi.comnih.gov The mechanism involves the histidine side chain mediating a proton transfer, which enhances the nucleophilicity of the main-chain nitrogen of the histidine. mdpi.com This nitrogen then attacks the amide carbon of the asparagine side chain, leading to cyclization. mdpi.com This process, which forms the five-membered ring tetrahedral intermediate, occurs in a single concerted step. mdpi.com Once formed and protonated, this intermediate readily releases an ammonia (B1221849) molecule to yield the succinimide product. mdpi.comnih.gov This catalytic role of histidine is noteworthy because it accelerates a reaction that is typically slow when the residue following asparagine is bulky. mdpi.comnih.gov
Tautomerism Studies in Thio-Succinimide Systems (e.g., Thio-Thiol Tautomers)
Theoretical investigations, particularly those employing density functional theory (DFT), have provided significant insights into the energetics and stabilities of various tautomers of thio-succinimide analogues. researchgate.net A study by Sarkar et al. (2018) explored the tautomerism of 2,5-pyrrolidinedithione, a dithio analogue of succinimide, in an aqueous medium using the M06-2X level of theory. researchgate.net This research identified and characterized different tautomeric forms, including the thio-thiol tautomers, and calculated their relative energies and the activation energies for their interconversion. researchgate.net
The study revealed that for sulfur analogues of succinimide, the energy difference between tautomers is comparatively lower than that for their oxygen counterparts. researchgate.net This suggests a greater potential for the existence of multiple tautomeric forms in equilibrium for thiosuccinimide-related structures. The investigation also highlighted the role of the solvent in influencing tautomeric equilibria. researchgate.net
In addition to the common thio-thiol tautomerism, the theoretical study by Sarkar et al. also identified a novel form of tautomerization termed "thio-thioepoxy," which had not been previously reported in the literature. researchgate.netresearchgate.net This indicates the complex tautomeric possibilities within these heterocyclic systems.
The relative stabilities and activation barriers for the interconversion of these tautomers are crucial for predicting their chemical behavior. The potential energy surfaces (PESs) constructed from DFT calculations show the energetic pathways for these transformations. researchgate.netresearchgate.net
Below is a data table summarizing the theoretical findings on the relative and activation energies for the tautomerization of a dithio-succinimide analogue, as reported in the literature.
| Tautomeric System | Tautomer | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
| 2,5-Pyrrolidinedithione | Dithione | 0.00 | - |
| Thio-thiol | 15.2 | 50.8 | |
| Dithiol | 29.8 | - |
Data derived from theoretical calculations at the DFT/M06-2X level in an aqueous medium. researchgate.net The relative energy is with respect to the most stable dithione tautomer. The activation energy corresponds to the forward reaction from the dithione form.
The study of tautomerism in thio-succinimide systems is fundamental to understanding their structure-activity relationships and reaction mechanisms. The interplay between different tautomeric forms can significantly influence their nucleophilic and electrophilic character, as well as their potential as precursors in organic synthesis. uni-goettingen.de
Derivatives and Structural Modifications of Thio Succinimide
N-Substituted Thio-Succinimide Derivatives
The stability and reactivity of the thio-succinimide linkage are significantly influenced by the nature of the substituent on the succinimide (B58015) nitrogen atom. Research has focused on both N-alkyl and N-aryl derivatives to modulate the properties of the resulting conjugates.
N-aryl maleimides, for instance, have been shown to form more stable antibody-drug conjugates (ADCs) compared to their N-alkyl counterparts. The introduction of N-phenyl or N-fluorophenyl groups accelerates both the initial thiol-maleimide coupling and the subsequent stabilizing hydrolysis of the thio-succinimide ring. researchgate.net Cysteine-linked ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in buffer and serum over time compared to those made with N-alkyl maleimides. researchgate.net In one study, N-aryl maleimide (B117702) conjugates showed less than 20% deconjugation after 7 days at 37°C, whereas N-alkyl derivatives showed 35-67% deconjugation under the same conditions. researchgate.net
The electronic properties of the N-substituent play a crucial role. Electron-withdrawing groups on the N-substituent increase the rate of the desirable ring-opening hydrolysis of the thio-succinimide, which forms a stable, linear thio-succinamic acid. This minimizes the reversible retro-Michael reaction that leads to deconjugation and exchange with other thiols. mdpi.com For example, monitoring the reaction of an SF5-bearing N-aryl maleimide with N-acetyl-L-cysteine by LC-MS revealed that the hydrolysis of the intermediate thio-succinimide conjugate was instantaneous. mdpi.com This rapid hydrolysis is advantageous for preventing undesirable thiol exchange reactions. mdpi.com
Conversely, the instability of the thioether linkage in some N-substituted succinimides can be exploited. Palladium-based methods have been developed for the cleavage of the C-S bond in N-substituted succinimide derivatives, allowing the succinimide to be used as a cleavable protecting group for cysteine residues in peptide and protein synthesis. nih.gov
Table 1: Comparison of N-Substituted Thio-Succinimide Derivative Stability
| N-Substituent Type | Key Features | Impact on Thio-Succinimide Linkage | Reference(s) |
| N-Aryl | Phenyl, Fluorophenyl groups | Accelerates ring-opening hydrolysis, increases conjugate stability, reduces deconjugation. | researchgate.netmdpi.com |
| N-Alkyl | Standard aliphatic groups | More prone to retro-Michael reaction and thiol exchange, leading to lower conjugate stability. | researchgate.net |
| Electron-Withdrawing | e.g., SF5-aryl | Promotes rapid, often instantaneous, hydrolysis to a stable thio-succinamic acid. | mdpi.com |
Isomeric Forms: Thio-Aspartyl and Thio-Isoaspartyl
The hydrolysis of the thio-succinimide ring, while beneficial for stabilizing the conjugate linkage, introduces a new level of complexity by creating constitutional isomers. The ring-opening reaction can occur at two different carbonyl positions, resulting in a mixture of thio-aspartyl (thio-Asp) and thio-isoaspartyl (thio-isoAsp) products. chemrxiv.orgacs.orgresearchgate.net
This isomerization is analogous to the deamidation of asparagine residues in proteins, which also proceeds through a succinimide intermediate. chemrxiv.orgnih.gov The formation of these isomers can be significant in the context of biopharmaceuticals like antibody-drug conjugates (ADCs), as the structural difference may impact their pharmacological properties. researchgate.net The ratio of the two isomers can vary, with reports suggesting that the thio-isoAsp form is often the major product, sometimes in a ratio approaching 3:1 over the thio-Asp form, similar to what is observed in asparagine deamidation. acs.orgnih.gov However, the local environment of the conjugation site can influence this ratio, with some sites showing a 1:1 distribution. acs.org
Distinguishing between these isomers is an analytical challenge. Advanced mass spectrometry techniques, particularly those using electron-activated dissociation (EAD), have proven effective for their differentiation without the need for synthesized reference standards. chemrxiv.orgresearchgate.netnih.gov EAD-MS/MS generates distinct fragment ions for each isomer, allowing for their unambiguous identification. researchgate.netnih.govresearchgate.net For example, characteristic fragment ions can be used to identify the thio-isoaspartyl and thio-aspartyl structures, providing crucial insights into the biotransformation of thio-succinimide-linked molecules. nih.gov
Table 2: Characteristics of Thio-Succinimide Hydrolysis Isomers
| Isomer | Formation | Analytical Differentiation | Typical Ratio (isoAsp:Asp) | Reference(s) |
| Thio-Aspartyl (thio-Asp) | Hydrolysis of the thio-succinimide ring at one of the two carbonyl carbons. | Differentiated by unique fragment ions in Electron-Activated Dissociation (EAD) Mass Spectrometry. | Can vary; often the minor product. | chemrxiv.orgacs.orgresearchgate.net |
| Thio-Isoaspartyl (thio-isoAsp) | Hydrolysis of the thio-succinimide ring at the alternative carbonyl carbon. | Differentiated by unique fragment ions in EAD Mass Spectrometry. | Can vary; often the major product (e.g., ~3:1). | chemrxiv.orgacs.orgresearchgate.netnih.gov |
N-Thiohydroxy Succinimide Esters (NTSEs)
N-Thiohydroxy succinimide esters (NTSEs) are versatile reagents that serve as both acyl and acylthio surrogates in organic synthesis. nih.govorganic-chemistry.orgacs.org These stable compounds, prepared by treating potassium thiolates with N-chlorosuccinimide, allow for the selective transfer of either acyl or acylthio moieties by leveraging the differential reactivity of their C-S and N-S bonds. organic-chemistry.org
The selective cleavage of these bonds can be controlled by the choice of catalyst and nucleophile:
Acyl Transfer (C-S Bond Cleavage): Palladium catalysts or amine nucleophiles can be used to activate the C-S bond, leading to the formation of ketones and amides, respectively. organic-chemistry.org
Acylthio Transfer (N-S Bond Cleavage): Zinc-based catalysts or thiol nucleophiles activate the N-S bond, facilitating the synthesis of thioesters and acyl disulfides. organic-chemistry.orgorganic-chemistry.org
This dual reactivity allows NTSEs to be used in a variety of transformations, providing access to important functional groups from a single precursor. organic-chemistry.orgacs.org
Table 3: Reactivity of N-Thiohydroxy Succinimide Esters (NTSEs)
| Bond Cleaved | Activating Agent(s) | Product Type(s) | Reference(s) |
| C-S (Acyl Transfer) | Palladium catalyst, Boronic acids | Ketones | organic-chemistry.org |
| C-S (Acyl Transfer) | Amines | Amides | organic-chemistry.org |
| N-S (Acylthio Transfer) | Zn catalyst, Grignard reagents | Thioesters | organic-chemistry.org |
| N-S (Acylthio Transfer) | Thiols, Triethylamine (B128534) | Acyl Disulfides | organic-chemistry.org |
N-Sulfenylsuccinimides
N-Sulfenylsuccinimides and the related N-sulfenylphthalimides are highly reactive and electrophilic sulfur-transfer reagents used extensively in organic synthesis for the formation of C-S bonds. beilstein-journals.orgbeilstein-journals.org These compounds are often more stable and easier to handle alternatives to traditional sulfenylating agents like thiols and sulfenyl halides. beilstein-journals.org They have been employed in a wide array of reactions, including electrophilic aromatic substitutions, ring-opening reactions, and dehydrogenative cross-couplings. beilstein-journals.org
The reactivity of N-sulfenylsuccinimides can be harnessed in reactions catalyzed by transition metals or organocatalysts, as well as in catalyst-free transformations. beilstein-journals.orgresearchgate.netresearchgate.net For example, Lewis acids like Sc(OTf)₃ can catalyze the reaction between N-(organothio)succinimides and sodium sulfinates to produce thiosulfonates. beilstein-journals.org Palladium and copper catalysts have been used for various C-H functionalization and cross-coupling reactions to form aryl sulfides. beilstein-journals.org More recently, the radical chemistry of N-sulfenylsuccinimides has been explored, using photoredox catalysis to generate thiyl radicals for the synthesis of thioesters and other sulfur-containing compounds. researchgate.net A TMSOTf-catalyzed C2-sulfenylation of indoles using N-sulfenylsuccinimides has also been developed. acs.org Additionally, a strategy for S-N cross-coupling has been established using thiosuccinimide to achieve N-sulfenylation of sulfonamides. nih.gov
Table 4: Applications of N-Sulfenylsuccinimides in Synthesis
| Reaction Type | Catalyst/Conditions | Product | Reference(s) |
| Thiosulfonate Synthesis | Sc(OTf)₃ | Thiosulfonates | beilstein-journals.org |
| C-H Thioarylation | Palladium | Aryl sulfides | beilstein-journals.org |
| Electrophilic Thiolation | Copper Acetate | (Hetero)aryl/alkyl sulfides | beilstein-journals.org |
| Thioesterification | N-Heterocyclic Carbene (NHC) / Photoredox | Thioesters | researchgate.net |
| C2-Sulfenylation of Indoles | TMSOTf | 2-Thioindoles | acs.org |
| N-Sulfenylation | Additive-free | N-sulfenylated sulfonamides | nih.gov |
Bioconjugation Linkers: Bis-Maleimide and Homobifunctional Reagents
Homobifunctional linkers, particularly those containing two maleimide groups (bis-maleimides), are widely used for protein-protein conjugation by targeting cysteine residues. acs.orgnih.govacs.org These reagents react with thiols on two separate protein molecules or within the same protein to form stable thioether linkages via the thio-succinimide structure. thermofisher.com This strategy is fundamental in creating bispecific antibodies, antibody-drug conjugates, and other complex protein assemblies. researchgate.netnih.govacs.org
A key challenge with first-generation maleimide linkers is the instability of the resulting thio-succinimide adduct, which can undergo a retro-Michael reaction, leading to conjugate degradation. acs.org To overcome this, "next-generation" maleimides have been developed that promote the rapid hydrolysis of the thio-succinimide ring to a stable linear form. acs.orgnih.gov Recent innovations include "on-demand" stabilizing maleimides, where the hydrolysis is triggered by an external stimulus like a chemical reductant (e.g., TCEP) or UV light. acs.orgnih.govnih.gov This provides temporal control over the stabilization process, allowing for the efficient assembly of complex conjugates before the stabilizing hydrolysis is initiated. nih.gov
The design of the linker itself is also critical. Incorporating elements like polyethylene (B3416737) glycol (PEG) chains enhances solubility and provides flexibility. acs.org By carefully designing these homobifunctional reagents, researchers can create stable and functional protein-protein conjugates with high purity. nih.govacs.org
Table 5: Strategies for Homobifunctional Thio-Succinimide Linkers
| Linker Strategy | Description | Key Advantage(s) | Reference(s) |
| Classic Bis-Maleimide | A linker with a maleimide at each end for crosslinking cysteine thiols. | Simple and widely used for protein dimerization. | nih.govthermofisher.com |
| Self-Stabilizing Bis-Maleimide | The maleimide structure is designed to promote automatic hydrolysis post-conjugation. | Creates a more stable final conjugate by preventing retro-Michael reaction. | acs.org |
| On-Demand Stabilizing Bis-Maleimide | Hydrolysis of the thio-succinimide is initiated by an external trigger (chemical, photochemical). | Provides temporal control, separating the conjugation and stabilization steps. | acs.orgnih.govnih.gov |
| Dibromomaleimide Linkers | A maleimide derivative that reacts with two thiols, forming stable aminothiomaleimides. | Avoids formation of isomeric products upon stabilization. | rsc.org |
Heterocyclic Fused Derivatives (e.g., Thiochromenopyrroledione, Benzoxepine-fused Succinimides)
The succinimide ring, often derived from a maleimide precursor, can be a key component in the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the maleimide double bond or functional groups on the succinimide structure itself.
Rhodium(III) catalysis has emerged as a powerful tool for the C-H functionalization of various heterocycles with maleimides, leading to succinimide-containing fused systems. For example, the reaction of chromones, 1,4-naphthoquinones, and xanthones with maleimides under Rh(III) catalysis efficiently produces a range of succinimide-adorned heterocycles. acs.orgresearchgate.net Similarly, Rh(III)-catalyzed reactions of N-aryl indazol-3-ols with maleimides yield succinimide-linked indazol-3-ol derivatives. nih.gov Mechanistically, these transformations can proceed via a 1,4-addition pathway involving migratory insertion of the maleimide olefin. nih.gov
Another approach involves the use of diazoarylidene succinimides (DAS) in rhodium(II)-catalyzed reactions. These reactions can generate spiro-annulated heterocycles where the succinimide ring is fused to another ring system, such as a furanone or pyran. beilstein-journals.org These methods provide access to novel and medicinally relevant heterocyclic scaffolds. beilstein-journals.org
Chiral Succinimide Frameworks
The development of methods for the asymmetric synthesis of chiral succinimide frameworks is of great interest due to their prevalence in biologically active compounds. mdpi.comnih.gov Catalytic asymmetric reactions using maleimide-type precursors are a primary strategy for accessing these enantioenriched structures.
Organocatalysis using chiral phosphines has been successfully applied to the allylic alkylation of α-benzylidene succinimides with Morita-Baylis-Hillman (MBH) carbonates. mdpi.comnih.govresearchgate.netmdpi.comacs.org This method yields optically active succinimide derivatives with two adjacent chiral centers in high yields and excellent stereoselectivities. mdpi.comnih.gov
Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation provides a stereodivergent route to chiral 3,4-disubstituted succinimides. bohrium.com By tuning the reaction conditions, it is possible to selectively produce either the syn- or anti-configured products from the same starting material, offering access to all four possible stereoisomers. bohrium.com These advanced synthetic methods provide powerful tools for constructing complex chiral molecules built upon the succinimide scaffold, which are direct analogs of the thio-succinimide structure.
N-Acylsulfenamide Derivatives
N-Acylsulfenamides are a significant class of compounds derived from the reaction of N-thiosuccinimides with various amide-containing molecules. These derivatives are recognized as important intermediates in organic synthesis, particularly in the development of high oxidation state sulfur compounds used in asymmetric catalysis. yale.eduyale.eduorganic-chemistry.orgnih.govdntb.gov.ua
A robust and general method for the preparation of N-acylsulfenamides involves the reaction of stable, pre-formed N-thiosuccinimides with primary amides, carbamates, sulfonamides, sulfinamides, and ureas. organic-chemistry.orgnih.gov This transformation typically proceeds under basic conditions, for example, using sodium hydride in tetrahydrofuran (B95107) (THF). organic-chemistry.org A key advantage of this method is the use of stable and easily accessible N-thiosuccinimide reactants, which are themselves prepared in a single step from commercially available thiols. This approach circumvents the need for highly reactive and often unstable sulfenyl chlorides, which are traditionally used for such transformations. organic-chemistry.orgnih.gov
The reaction demonstrates broad substrate compatibility. It accommodates a wide variety of amide-based starting materials, including those with alkyl and aryl substituents. organic-chemistry.org Furthermore, the methodology is tolerant of a diverse range of thiol-derived groups on the N-thiosuccinimide, encompassing linear, branched, and aromatic functionalities. organic-chemistry.org Research has demonstrated the versatility of this method with numerous examples, achieving high yields, often up to 93%. organic-chemistry.org The reaction mechanistically proceeds through a nucleophilic substitution at the sulfur atom of the N-thiosuccinimide, facilitated by the succinimide anion acting as a good leaving group. organic-chemistry.org
The resulting N-acylsulfenamides are not just synthetic curiosities; they are valuable precursors for more complex molecules. Their utility has been highlighted in the asymmetric synthesis of sulfoximines and sulfinamides, which are important chiral auxiliaries and structural motifs in medicinal chemistry. yale.eduorganic-chemistry.org
Table 1: Synthesis of N-Acylsulfenamide Derivatives
This table presents representative examples of the synthesis of N-acylsulfenamides from the reaction of various amides with N-thiosuccinimides, highlighting the broad scope of the reaction.
| Amide Reactant | Thiol-Derived Substituent (R) | N-Acylsulfenamide Product | Yield (%) |
| Benzamide | Phenyl | N-(Phenylthio)benzamide | High |
| Acetamide | tert-Butyl | N-(tert-Butylthio)acetamide | High |
| Methyl Carbamate | 4-Methoxyphenyl | Methyl (4-Methoxyphenylthio)carbamate | High |
| p-Toluenesulfonamide | 2-Naphthyl | N-(2-Naphthylthio)-4-methylbenzenesulfonamide | High |
| Urea | Ethyl | 1-(Ethylthio)urea | Good |
| Propionamide | Benzyl | N-(Benzylthio)propionamide | High |
| Isobutyramide | Isopropyl | N-(Isopropylthio)isobutyramide | High |
| Cyclohexanecarboxamide | Cyclohexyl | N-(Cyclohexylthio)cyclohexanecarboxamide | High |
N-Thiocyanatosuccinimide (NTS)
N-Thiocyanatosuccinimide (NTS) is a highly effective electrophilic thiocyanating reagent. nih.gov It is often generated in situ to avoid handling the isolated, potentially unstable compound. Common methods for its in-situ generation involve the reaction of an N-halosuccinimide, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with an alkali metal thiocyanate (B1210189) like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). semanticscholar.orgd-nb.info This reactive intermediate is a versatile tool for introducing the thiocyanate (-SCN) functional group into a wide array of organic molecules through C-S bond formation. nih.govsemanticscholar.org
The thiocyanation of aromatic and heteroaromatic compounds is a primary application of NTS. The reaction mechanism involves the electrophilic attack of the SCN+ equivalent, provided by NTS, onto an electron-rich substrate. semanticscholar.org For instance, anilines and phenols, which are highly activated aromatic compounds, readily undergo thiocyanation. yale.eduskidmore.edu The reaction is often highly regioselective, with the thiocyanate group typically introduced at the para-position relative to the activating hydroxyl or amino group. yale.edu This methodology has been successfully applied to a broad scope of substituted anilines and phenols, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring and providing good to excellent yields. semanticscholar.orgskidmore.edu
The utility of NTS extends to the functionalization of other substrates as well. N-acyl carboximides can be smoothly α-thiocyanated using NTS in the presence of a base. nih.gov This reaction proceeds through the formation of an enolate, which then attacks the electrophilic sulfur of NTS. nih.gov These α-thiocyanated adducts are valuable intermediates, for example, in the synthesis of 5-substituted and 5,5-disubstituted 2,4-thiazolidinediones, which are moieties of interest in medicinal chemistry. nih.gov The thiocyanation of chiral N-acyl carboximides can proceed with high diastereoselectivity. nih.gov Furthermore, sustainable and solvent-free methods for the thiocyanation of heterocycles like indoles using in situ generated NTS under mechanochemical (ball-milling) conditions have been developed, yielding products in good to excellent yields. organic-chemistry.org
Table 2: Thiocyanation of Various Substrates using N-Thiocyanatosuccinimide (NTS)
This interactive table showcases the versatility of NTS in the thiocyanation of different classes of organic compounds, with data compiled from various research findings.
| Substrate | Product | Yield (%) | Reference |
| Aniline | 4-Thiocyanatoaniline | 92 | semanticscholar.org |
| 4-Methylaniline | 2-Thiocyanato-4-methylaniline | 97 | semanticscholar.org |
| 4-Chloroaniline | 2-Thiocyanato-4-chloroaniline | 98 | semanticscholar.org |
| Phenol | 4-Thiocyanatophenol | 89 | skidmore.edu |
| o-Nitro Phenol | 2-Nitro-4-thiocyanatophenol | 85 | skidmore.edu |
| Indole | 3-Thiocyanatoindole | High | organic-chemistry.org |
| N-Acyl Imide (Generic) | α-Thiocyanato-N-acyl imide | 82 | nih.gov |
| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 95 | skidmore.edu |
Applications in Advanced Chemical Synthesis and Material Science
Bioconjugation Chemistry and Protein Modification
The formation of a stable thiosuccinimide linkage is a widely employed strategy for the covalent attachment of molecules to proteins and other biomolecules. biosyn.com This is primarily due to the high selectivity and reactivity of maleimides towards the sulfhydryl groups of cysteine residues under physiological conditions. windows.netrsc.org
Linker Design and Stability in Antibody-Drug Conjugates (ADCs)
Thiosuccinimide linkages are a critical component in the design of many antibody-drug conjugates (ADCs), a class of targeted cancer therapies. rsc.orgiris-biotech.de In a typical ADC, a potent cytotoxic drug is attached to a monoclonal antibody via a linker, and the thiosuccinimide moiety often serves as the covalent connection point. iris-biotech.de Ten of the twelve FDA-approved ADCs utilize the maleimide-thiol reaction in their construction.
A significant challenge with thiosuccinimide-based ADCs is the potential for instability of the linker in the bloodstream. iris-biotech.descite.ai The thiosuccinimide bond can undergo a retro-Michael reaction, leading to premature release of the drug from the antibody. iris-biotech.denih.gov This can decrease the therapeutic efficacy and increase off-target toxicity. iris-biotech.denih.gov
To address this instability, significant research has focused on linker design to enhance the stability of the thiosuccinimide bond. nih.govmdpi.com Key strategies include:
Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide is resistant to the retro-Michael reaction. iris-biotech.demdpi.com Several approaches have been developed to promote this hydrolysis, including the incorporation of basic groups adjacent to the maleimide (B117702) to catalyze the reaction. scite.ainih.gov For example, linkers containing diaminopropionic acid (DPR) have been shown to induce rapid hydrolysis at neutral pH. scite.aimdpi.com
Modifying the Maleimide Structure: The use of N-aryl maleimides instead of N-alkyl maleimides has been shown to form more stable conjugates. mdpi.comresearchgate.net Similarly, other modifications to the maleimide structure, such as the inclusion of PEG chains or the use of 2-(maleimidomethyl)-1,3-dioxane (MD), have been explored to improve stability and solubility. nih.govresearchgate.net
Conjugation Site Selection: The stability of the thiosuccinimide linkage can also be influenced by the specific cysteine residue on the antibody to which the linker is attached. mdpi.combiochempeg.com The local protein microenvironment can affect the rate of hydrolysis and retro-Michael reaction. core.ac.uk
| Conjugation Site Selection | Choosing specific cysteine residues on the antibody for conjugation. mdpi.combiochempeg.com | The local protein environment around the cysteine can significantly impact the stability of the resulting thiosuccinimide linkage. core.ac.uk |
Protein-Protein Conjugation and Dimerization
Thiosuccinimide chemistry is a powerful tool for the creation of well-defined protein-protein conjugates and dimers. acs.orgnih.govnih.gov This is often achieved using homobifunctional crosslinkers that contain two maleimide groups. acs.orgnih.gov These reagents can react with cysteine residues on two different protein molecules, effectively linking them together.
A key challenge in using homobifunctional maleimide reagents is controlling the reaction to prevent unwanted side reactions and ensure the formation of the desired conjugate. acs.orgnih.gov Recent advances have led to the development of "on-demand" stabilizing maleimides. acs.orgnih.govnih.gov These reagents can be triggered by external stimuli, such as chemical signals, light, or enzymes, to undergo ring-opening hydrolysis of the thiosuccinimide bond after conjugation. acs.orgnih.govnih.gov This provides temporal control over the stabilization of the protein-protein conjugate, allowing for the assembly of complex structures with high purity and stability. acs.orgnih.govnih.gov
This approach has been used to construct bivalent and bispecific protein dimers targeting cancer-related antigens like PD-L1 and HER2. acs.orgnih.govnih.gov The resulting dimers have shown improved functionality compared to their monomeric counterparts. acs.orgnih.govnih.gov Furthermore, the modularity of this strategy allows for the creation of higher-order structures, such as trimeric and tetrameric antibody conjugates. nih.govresearchgate.net
Organic Synthesis Reagents
Beyond bioconjugation, thiosuccinimide derivatives serve as valuable reagents in organic synthesis, particularly in sulfenylation reactions.
Sulfenylation Reactions in Organic Transformations
N-(Organothio)succinimides are effective electrophilic sulfenylating agents used to introduce a sulfur-containing group onto a variety of organic molecules. beilstein-journals.org These reagents have been employed in a range of transformations, including:
Sulfenylation of Indoles: N-Thiosuccinimides, in the presence of trifluoroacetic acid, can be used for the C2-sulfenylation of indoles. mdpi.com
Formation of Thiosulfonates: N-(Organothio)succinimides react with sodium sulfinates in the presence of a Lewis acid catalyst, such as Sc(OTf)₃, to form thiosulfonates. beilstein-journals.org
Intermolecular Sulfenoamination of Alkenes: In the presence of BF₃·Et₂O, N-thiosuccinimides can react with alkenes and sulfonamides to produce β-sulfonylamino sulfides with high regio- and diastereoselectivity. beilstein-journals.org
N-Sulfenylation of Sulfonamides: A thiosuccinimide-enabled S-N cross-coupling strategy allows for the intermolecular N-sulfenylation of sulfonamides under additive-free conditions, providing access to N-sulfenylated products in good yields. rsc.org
Synthesis of α-Sulfenylated Enaminones: A four-component reaction involving acid chlorides, alkynes, amines, and N-thiosuccinimides, catalyzed by Yb(OTf)₃, can produce α-sulfenylated enaminones. researchgate.net
The use of N-(sulfenyl)succinimides and related phthalimides offers a versatile and often milder alternative to other sulfenylating reagents. beilstein-journals.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| "Succinimide, thio-" |
| 2,5-dimethylfuran |
| 2-(maleimidomethyl)-1,3-dioxane (MD) |
| Acid chlorides |
| Alkenes |
| Alkynes |
| Amines |
| Antibody-drug conjugates (ADCs) |
| BF₃·Et₂O |
| diaminopropionic acid (DPR) |
| HER2 |
| N-(Organothio)succinimides |
| N-aryl maleimides |
| N-succinimidyl S-acetylthioacetate (SATA) |
| N-succinimidyl S-acetylthiopropionate (SATP) |
| N-Thiosuccinimides |
| PD-L1 |
| Sc(OTf)₃ |
| Sodium sulfinates |
| Sulfonamides |
| Thiosulfonates |
| Toluene |
| Trifluoroacetic acid |
| tris(2-carboxyethyl)phosphine (TCEP) |
| Yb(OTf)₃ |
| β-sulfonylamino sulfides |
Acyl and Acylthio Transfer Reagents (e.g., NTSEs)
N-thiohydroxy succinimide (B58015) esters (NTSEs) have emerged as versatile reagents in organic synthesis, functioning as both acyl and acylthio surrogates. organic-chemistry.orgacs.org This dual reactivity allows for the synthesis of a diverse range of compounds, including ketones, thioesters, amides, and acyl disulfides, through the selective cleavage of C-S and N-S bonds. organic-chemistry.orgacs.org The challenge in synthetic chemistry often lies in differentiating between similarly reactive sites within a molecule, and NTSEs provide an innovative solution to this problem. organic-chemistry.orgresearchgate.net
The preparation of NTSEs is straightforward, involving the reaction of potassium thiolates with N-chlorosuccinimide. organic-chemistry.orgnih.gov These resulting esters are stable and can be stored for extended periods. organic-chemistry.org The selective activation of either the C-S or N-S bond is key to their utility. Palladium catalysts or amine nucleophiles can selectively activate the C-S bond, while zinc catalysts or thiols are used to activate the N-S bond. organic-chemistry.org This controlled reactivity enables high regioselectivity and efficiency in various chemical transformations. organic-chemistry.org
For instance, the reaction of NTSEs with Grignard reagents in the presence of a zinc catalyst like ZnCl2 facilitates the cleavage of the N-S bond, leading to the formation of thioesters. organic-chemistry.orgnih.gov Conversely, palladium-catalyzed cross-coupling of NTSEs with arylboronic acids results in acyl transfer to produce ketones. nih.govbeilstein-journals.org Amines and thiols can also react with NTSEs without the need for a metal catalyst to form amides and acyl disulfides, respectively. nih.govbeilstein-journals.org This chemoselective acyl and acylthio transfer capability makes NTSEs valuable tools for synthesizing complex molecules and modifying biomolecules. organic-chemistry.org
Table 1: Selective Acyl and Acylthio Transfer Reactions using NTSEs
| Nucleophile | Catalyst/Conditions | Product | Bond Cleaved |
| Grignard Reagent | ZnCl2 | Thioester | N-S |
| Arylboronic Acid | Palladium Catalyst | Ketone | C-S |
| Amine | No Catalyst | Amide | C-S |
| Thiol | No Catalyst | Acyl Disulfide | N-S |
This table summarizes the selective transfer reactions of N-thiohydroxy succinimide esters (NTSEs) with various nucleophiles, highlighting the catalyst used, the resulting product, and the selectively cleaved bond.
Stereoselective and Asymmetric Synthesis (e.g., Mannich Reaction, Michael Addition)
Thiosuccinimide derivatives play a significant role in stereoselective and asymmetric synthesis, particularly in reactions like the Mannich reaction and Michael addition.
The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base. scribd.comwikipedia.orgbyjus.com The reaction involves an enolizable carbonyl compound, an aldehyde (like formaldehyde), and an amine. scribd.comwikipedia.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org While direct involvement of "Succinimide, thio-" in the classical Mannich reaction is not the primary application, the underlying principles of nucleophilic addition are relevant to its chemistry.
The Michael addition of thiols to maleimides to form a thiosuccinimide linkage is a widely used bioconjugation technique. nih.govresearchgate.net This reaction is a cornerstone in the construction of antibody-drug conjugates (ADCs). nih.gov However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to the release of the conjugated molecule. nih.govnih.gov To address this instability, research has focused on modifying the maleimide structure, such as using N-aryl maleimides, which can lead to more stable conjugates through hydrolysis of the thiosuccinimide ring. kinampark.commdpi.com The stereochemistry of the Michael addition can be influenced by various factors, leading to the formation of specific stereoisomers.
Furthermore, N-thiosuccinimides are utilized as electrophilic sulfur reagents in the enantioselective hydrothiolation of alkenes, leading to chiral sulfides with high enantiomeric excess. beilstein-journals.org These reactions often employ organocatalysts to activate the N-thiosuccinimide. beilstein-journals.org Additionally, the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes can be achieved using N-thiosuccinimides in combination with ammonium (B1175870) thiocyanate (B1210189) under mild, metal-free conditions. nih.gov
C-S Bond Formation Methodologies
N-thiosuccinimides are valuable reagents for the formation of carbon-sulfur (C-S) bonds, a crucial transformation in the synthesis of many organosulfur compounds. researchgate.net They serve as stable, easy-to-handle, and less odorous alternatives to traditional sulfenylating agents like thiols. beilstein-journals.org
One significant application is in the thioetherification of alkenes. For example, a metal-free method using tris(pentafluorophenyl)borane (B72294) as a catalyst allows for the regiodivergent thioetherification of di- and trisubstituted alkenes with N-thiosuccinimide as the sulfenylating reagent. nih.gov This reaction can lead to either Csp²-H sulfenylation to form diphenylvinylsulfide derivatives or Csp³-S sulfenylation to produce allylic thioethers, depending on the alkene substrate. nih.gov The reaction is proposed to proceed through a thiiranium ion intermediate. nih.gov
N-thiosuccinimides are also employed in the synthesis of N-acylsulfenamides. nih.gov This is achieved by reacting primary amides, carbamates, sulfonamides, sulfinamides, and ureas with N-thiosuccinimides or N-thiophthalimides. nih.gov This method avoids the use of more reactive and less stable sulfenyl chlorides. nih.gov
Furthermore, N-thiosuccinimides can participate in annulation reactions. For instance, the intramolecular annulation of N-(arylthio)succinimides with alkynes, catalyzed by a Lewis acid like aluminum chloride, can produce π-conjugated benzo[b]thiophenes. beilstein-journals.orgbeilstein-journals.org They are also used in the synthesis of 3-sulfenylated coumarins through electrophilic thiolation. rsc.org The radical chemistry of N-sulfenyl succinimides is also being explored for C-S bond formation. researchgate.net
Building Blocks for Complex Molecular Architectures
The reactivity of the thiosuccinimide moiety makes it a valuable building block for the construction of complex molecular architectures, particularly in the field of bioconjugation and materials science. nih.govnih.gov
The Michael addition reaction between a maleimide and a thiol to form a thiosuccinimide linkage is a cornerstone of bioconjugation chemistry. nih.govresearchgate.netnih.gov This reaction is used to link proteins, peptides, and other biomolecules to create complex structures like antibody-drug conjugates (ADCs), fluorescently labeled proteins, and protein-polymer conjugates. nih.govnih.govacs.orgechemi.com The ability to create these complex conjugates allows for the development of targeted therapeutics and advanced diagnostic tools. nih.gov
While the stability of the thiosuccinimide linkage can be a concern, strategies have been developed to either enhance its stability or to utilize its reversible nature. For example, hydrolysis of the thiosuccinimide ring leads to a stable succinamic acid thioether. echemi.comulisboa.pt In some applications, on-demand cleavage of the thiosuccinimide linkage is desirable, and methods using palladium(II) complexes have been developed for this purpose. nih.govacs.org
Beyond bioconjugation, the fundamental reactivity of thiosuccinimide derivatives allows them to be incorporated into the synthesis of diverse and complex organic molecules. Their role as precursors to various sulfur-containing compounds makes them integral to building intricate molecular frameworks. beilstein-journals.orgrsc.org
Applications in Material Science
Corrosion Inhibition
Derivatives of succinimide, including those with thio- functionalities, have shown promise as corrosion inhibitors. researchgate.netchemrevlett.com For instance, N-(4-Hydroxyphenyl)maleimide can form stable chelates on metal surfaces, such as iron alloys, with the hydroxyl group enhancing its corrosion inhibition efficiency through hydrogen bonding. The general principle involves the formation of a protective layer on the metal surface, which prevents contact with corrosive agents. The presence of heteroatoms like sulfur and nitrogen in thiosuccinimide derivatives can contribute to their adsorption onto the metal surface, thereby inhibiting corrosion.
Lubricant Additives
Polyisobutylene (B167198) succinimides are widely used as dispersant additives in engine oils. lubrizol.com These additives help to keep engines clean by dispersing harmful sludge and soot particles that are generated during operation. lubrizol.com This prevents the oil from thickening, reduces wear, and keeps filters from clogging. lubrizol.com While the primary structure is a polyisobutylene succinimide, the introduction of sulfur-containing functionalities, creating thiosuccinimide-related structures, can enhance their performance, particularly in areas like friction modification and oxidation stability. google.com Thioureas derived from hydrocarbyl succinimides have been shown to offer superior performance as dispersants and friction modifiers in gasoline and diesel engines. google.com
Computational and Theoretical Investigations of Thio Succinimide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the thio-succinimide moiety at the electronic level. These methods have been pivotal in elucidating structural preferences, reaction energetics, and the nature of various chemical transformations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively employed to investigate the tautomeric equilibria of thio-succinimide analogues. A theoretical study on the tautomerization of compounds including 2,5-pyrrolidinedithione, a sulfur analogue of succinimide (B58015), was conducted using the M06-2X functional with a polarizable continuum model (PCM) to simulate an aqueous medium. frontiersin.org This level of theory is well-suited for capturing the complex electronic effects within these heterocyclic systems. frontiersin.org The investigations revealed that for the sulfur analogues, di-thiol tautomers were generally the most stable forms. frontiersin.org DFT is also a standard method for optimizing molecular geometries and calculating a range of molecular properties, including charge distribution and vibrational frequencies, which show strong agreement with experimental data. nih.gov The choice of functional and basis set is critical, with methods like B3LYP and larger basis sets such as 6-311G(3df,3pd) being used for accurate geometry optimization and property calculations. nih.govnih.gov
| Parameter | Specification | Application | Reference |
|---|---|---|---|
| Functional | M06-2X | Investigation of tautomerization | frontiersin.org |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulation of aqueous medium | frontiersin.org |
| Basis Set | 6-311G(3df,3pd) | Geometry optimization and property calculation | nih.gov |
| Focus of Study | Thio-thiol and amine-imine tautomerism | Stability and redox properties | frontiersin.org |
Analysis of Potential Energy Surfaces (PESs) and Activation Energies
The analysis of potential energy surfaces (PESs) and the calculation of activation energies are crucial for understanding the kinetics and mechanisms of reactions involving thio-succinimide. For the tautomerization of succinimide's sulfur analogues, PESs were constructed using M06-2X energy values to map the reaction pathways. frontiersin.org It was observed that the activation energy barriers for tautomerization are relatively lower for the sulfur analogues compared to their oxygen counterparts. frontiersin.org
Quantum chemistry calculations have also been used to characterize the thio-Michael addition, the reaction that forms the thio-succinimide linkage. acs.org High-level calculations, including coupled cluster with single, double, and perturbative triple excitations [CCSD(T)], have been used to investigate the reaction profiles. acs.org These studies show that the conformational pathway of the nucleophilic attack is critical. acs.org The transition states associated with the addition process indicate that a synclinal addition proceeds via lower energetic barriers than an antiperiplanar addition, making it the preferred reaction pathway. acs.org This preference is attributed to the greater magnitude of attractive noncovalent interactions allowed by the synclinal conformation. acs.org
| Reaction/Process | Computational Finding | Methodology | Reference |
|---|---|---|---|
| Tautomerization | Activation energy barriers are lower for sulfur analogues compared to oxygen analogues. | DFT (M06-2X) | frontiersin.org |
| Thio-Michael Addition | The synclinal reaction pathway has a lower energetic barrier than the antiperiplanar pathway. | CCSD(T), DFT | acs.org |
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful tool to study the dynamic behavior of thio-succinimide, particularly in the context of complex biological systems like antibody-drug conjugates (ADCs). frontiersin.orgd-nb.info These simulations provide atomic-level insights into how the local environment influences the stability of the thio-succinimide linkage. cam.ac.ukcam.ac.uk
MD simulations performed on a Fab fragment of the antibody Trastuzumab revealed that specific amino acid residues near the conjugation site can play a critical role in the stability of the conjugate. cam.ac.ukcam.ac.uk For instance, a lysine (B10760008) residue (Lys-207) located near the thio-succinimide ring was shown to facilitate the hydrolysis of the succinimide. cam.ac.ukcam.ac.uk The simulations indicated that the carbonyl group of the succinimide ring remains in close proximity to the amine group of Lys-207 for a significant portion of the simulation time, suggesting that the lysine may act as an acid catalyst, promoting the beneficial ring-opening reaction. cam.ac.uk This hydrolysis is crucial as it stabilizes the conjugate and prevents the undesired retro-Michael reaction. cam.ac.ukcam.ac.uk Further MD simulations have been used to explain the selectivity of subsequent reactions on derivatives, where a nearby lysine residue was identified as directing a second nucleophilic attack to form a more stable cyclic derivative. rsc.orgnih.gov
| System Studied | Simulation Goal | Key Finding | Reference |
|---|---|---|---|
| Antibody-Drug Conjugate (Trastuzumab) | Investigate the influence of the local protein microenvironment on linker stability. | A nearby Lysine residue (Lys-207) promotes the hydrolysis of the succinimide ring, enhancing conjugate stability. | cam.ac.ukcam.ac.uk |
| Fab Fragment Conjugate | Determine the mechanism of selective formation of a cyclic derivative. | MD simulations identified a specific lysine residue as being responsible for directing a second, stabilizing intramolecular reaction. | rsc.orgnih.gov |
| Modified Ubiquitin and Trastuzumab | Assess the structural integrity of proteins post-conjugation. | The 3D structure of the proteins remains unaltered upon chemical modification. | researchgate.net |
Theoretical Studies of Isomerization and Stereoinversion Mechanisms
The hydrolysis of the thio-succinimide intermediate can occur at one of two carbonyl carbons, leading to two distinct ring-opened products: thio-aspartyl and thio-isoaspartyl regio-isomers. researchgate.net These isomers are also referred to as succinamic acid thioethers. The formation of these two products has been confirmed by various analytical techniques, and theoretical models help to explain the mechanism of their formation. The reaction involves the nucleophilic attack of a water molecule on the succinimide ring, which can be catalyzed by the local environment. cam.ac.ukcam.ac.uk The resulting products are more stable than the parent thio-succinimide because they are resistant to the retro-Michael reaction. d-nb.info
| Precursor | Reaction | Isomeric Products | Significance | Reference |
|---|---|---|---|---|
| Thio-succinimide Linkage | Ring-opening hydrolysis | 1. Thio-aspartyl conjugate 2. Thio-isoaspartyl conjugate | Creates a stable, irreversible linkage resistant to thiol exchange. | nih.govresearchgate.net |
Computational Analysis of Electronic Effects on Reactivity and Stability
Computational analysis has been crucial in deciphering how the electronic properties of substituents on the maleimide (B117702) precursor affect the reactivity and stability of the resulting thio-succinimide adduct. cam.ac.uk A key finding from numerous studies is that the stability of the thio-succinimide linkage is highly dependent on the electronic nature of the N-substituent of the original maleimide.
Electron-withdrawing groups (EWGs) attached to the nitrogen atom of the maleimide increase the electrophilicity of the carbonyl carbons in the resulting thio-succinimide ring. cam.ac.uk This electronic pull makes the ring more susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis. This accelerated hydrolysis is advantageous in applications like bioconjugation, as it rapidly converts the reversible thio-succinimide adduct into a stable and irreversible ring-opened succinamic acid form, minimizing premature drug release or exchange with other thiols. cam.ac.uk Studies have established a linear correlation between the Taft σ* polar substituent constants of N-substituents and the rates of hydrolysis, providing a quantitative framework for this effect. For instance, N-aryl maleimide conjugates exhibit substantially faster rates of thio-succinimide ring hydrolysis compared to N-alkyl maleimide conjugates. Conversely, the presence of an electron-withdrawing group also increases the acidity of the α-proton, which can promote the competing and generally undesirable retro-Michael elimination reaction. cam.ac.uk
| Substituent Type | Electronic Effect | Impact on Thio-succinimide Ring | Consequence for Conjugate Stability | Reference |
|---|---|---|---|---|
| N-Aryl, N-Fluorophenyl | Strongly electron-withdrawing | Increases electrophilicity of carbonyls; accelerates hydrolysis rate. | Rapid conversion to a stable, irreversible ring-opened form. | |
| N-Alkyl | Weakly electron-withdrawing/donating | Slower rate of hydrolysis compared to N-aryl. | Longer persistence of the reversible thio-succinimide linkage. | |
| Protonated Amine (proximal) | Inductive electron-withdrawing effect | Dominant driving force for accelerated hydrolysis. | Promotes "on-demand" stabilization of the conjugate. | researchgate.net |
Advanced Analytical Methodologies for Thio Succinimide Characterization and Analysis
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone for the detailed structural analysis of thio-succinimide and its derivatives. chemrxiv.org Its high sensitivity and specificity allow for the identification of subtle structural changes, such as isomerization and hydrolysis. chemrxiv.orgchemrxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the analysis of thio-succinimide-containing molecules, especially in complex biological matrices. chemrxiv.orgnih.gov This technique separates different species based on their physicochemical properties before they are introduced into the mass spectrometer for detection and fragmentation. chemrxiv.orgchemrxiv.org
In the context of ADCs, LC-MS/MS is instrumental in characterizing the biotransformation of the thio-succinimide linker. acs.orgchemrxiv.org For instance, it can be used to monitor the hydrolysis of the thio-succinimide ring, a reaction that stabilizes the linkage and prevents deconjugation. acs.orgchemrxiv.org The hydrolysis of the thiosuccinimide ring can result in two positional isomers, which can be separated and identified using LC-MS/MS. researchgate.net The extracted ion chromatograms (XICs) from LC-MS/MS analysis provide valuable information, with linear peptides typically showing a single-peak pattern, while cross-linked peptides with hydrolyzed linkers can exhibit multi-peak patterns corresponding to different isomers and diastereomers. chemrxiv.orgresearchgate.net
A hybrid approach combining a ligand-binding assay (LBA) with LC-MS/MS has been developed to investigate the isomerization of thio-succinimide hydrolysis products over time in plasma samples. chemrxiv.orgchemrxiv.orgnih.gov This method allows for the detailed characterization of the resulting thio-aspartyl and thio-isoaspartyl isomers. chemrxiv.orgchemrxiv.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS/MS)
Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS) is another valuable tool for the characterization of thio-succinimide linkages, particularly in the analysis of cross-linked peptides. osaka-u.ac.jpnih.govresearchgate.net This technique is useful for differentiating between the thio-succinimide form and its isobaric thiazine (B8601807) and hydrolyzed forms. nih.govresearchgate.netresearchgate.net
A key feature of MALDI-MS/MS analysis of thio-succinimide is the observation of a characteristic 1,4-elimination reaction. osaka-u.ac.jpnih.govresearchgate.net This fragmentation pathway yields two pairs of complementary fragment ions: Cys-SH and maleimide (B117702), and dehydro-alanine and thiosuccinimide. osaka-u.ac.jpnih.govresearchgate.net This is distinct from the fragmentation of the thiazine form, which involves cleavage of the newly formed amide bond. osaka-u.ac.jpnih.govresearchgate.net The thiosuccinimide and its hydrolyzed product can also undergo reductive cleavage between the cysteine and succinimide (B58015) moieties during MALDI analysis. nih.govresearchgate.netresearchgate.net
| Technique | Application in Thio-Succinimide Analysis | Key Findings |
| MALDI-MS | Differentiation of thiosuccinimide, hydrolyzed, and thiazine forms of cross-linked peptides. nih.govresearchgate.netresearchgate.net | The thiosuccinimide and its hydrolyzed form yield constituent peptides upon reductive cleavage, while the thiazine form does not. nih.govresearchgate.netresearchgate.net |
| MALDI-MS/MS | Distinguishing between isobaric cross-linked peptides with thiosuccinimide and thiazine linkers. osaka-u.ac.jpnih.govresearchgate.net | Thiosuccinimide form shows characteristic 1,4-elimination, while the thiazine form fragments at the new amide bond. osaka-u.ac.jpnih.govresearchgate.net |
Electron-Activated Dissociation (EAD) in Structural Elucidation
Electron-activated dissociation (EAD) is an advanced fragmentation technique that has proven particularly effective in the structural elucidation of thio-succinimide hydrolysis isomers without the need for reference materials. chemrxiv.orgchemrxiv.org EAD provides unique fragmentation patterns that allow for the differentiation of the constitutional isomers, thio-aspartyl (thio-Asp) and thio-isoaspartyl (thio-isoAsp), which are formed upon hydrolysis of the thio-succinimide ring. chemrxiv.orgchemrxiv.orgresearchgate.net
Studies have shown that EAD generates specific diagnostic fragment ions for each isomer. chemrxiv.orgchemrxiv.org For instance, the presence of distinctive c+57 and z-57 ions is characteristic of thio-isoAsp, while an enhanced z-44 ion is indicative of thio-Asp. chemrxiv.orgchemrxiv.org A newly discovered z-12 ion has also been identified as further evidence to support these assignments. chemrxiv.orgchemrxiv.org This level of detail is crucial for understanding the stability and biotransformation pathways of ADCs. figshare.compubmed.pronih.gov
EAD is often used orthogonally with collision-induced dissociation (CID) to provide comprehensive structural information. chemrxiv.orgnih.govresearchgate.net
Collision-Induced Dissociation (CID) in Structural Elucidation
Collision-induced dissociation (CID) is a widely used fragmentation method in tandem mass spectrometry that provides valuable structural information about thio-succinimide-containing molecules. chemrxiv.orgnih.govresearchgate.net When used in conjunction with EAD, CID offers a complementary fragmentation pathway that aids in the comprehensive characterization of thio-succinimide isomers and their biotransformation products. chemrxiv.orgnih.govresearchgate.net
While EAD provides unique diagnostic ions for thio-Asp and thio-isoAsp isomers, CID spectra of these isomers can be very similar, making differentiation challenging with CID alone. chemrxiv.org However, CID is effective in cleaving the newly formed pseudopeptide bond within the hydrolyzed thiosuccinimide linker, generating specific fragment ions. nih.gov For example, a metastable fragmentation in both MALDI and electrospray ionization MS/MS preferentially cleaves this bond, yielding P + 71 and C + 98 ions, which helps in the reliable assignment of conjugation sites. nih.gov
The combination of CID and higher-energy collisional dissociation (HCD) can also be employed. nih.gov CID tends to produce the diagnostic P + 71 and C + 98 ions as the most intense signals, while HCD, although also yielding these ions, provides better sequence coverage and promotes other fragmentations within the linker. nih.gov
| Fragmentation Method | Key Diagnostic Ions for Thio-Succinimide Hydrolysis Isomers | Notes |
| EAD | thio-isoAsp: c+57, z-57. chemrxiv.orgchemrxiv.orgthio-Asp: Enhanced z-44. chemrxiv.orgchemrxiv.orgBoth: A newly discovered z-12 ion provides additional evidence. chemrxiv.orgchemrxiv.org | Enables reference-free characterization of isomers. chemrxiv.orgchemrxiv.org |
| CID | P + 71 and C + 98 ions from cleavage of the hydrolyzed linker. nih.gov | Often used in conjunction with EAD for comprehensive analysis. chemrxiv.orgnih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) and Multiple Reaction Monitoring (MRM)
High-resolution mass spectrometry (HRMS) is essential for the accurate mass measurement of intact proteins and their biotransformation products, including those involving thio-succinimide. acs.orgnih.gov The ability to analyze macromolecules at the intact level without enzymatic digestion reveals biotransformations that might be missed with traditional methods. acs.orgnih.gov In the context of ADCs, intact protein mass analysis using liquid chromatography-HRMS (LC-HRMS) is a primary method for characterizing biotransformation, although it cannot distinguish between isomeric structures due to their identical masses. chemrxiv.org
Multiple reaction monitoring (MRM), also known as selected reaction monitoring (SRM), is a highly sensitive and specific targeted mass spectrometry technique. proteomics.com.auwikipedia.orgproteomics.com.au It is used to selectively quantify known compounds within complex mixtures by monitoring specific precursor-to-product ion transitions. proteomics.com.auwikipedia.orgproteomics.com.au While traditional LC-MRM has been used, recent advances have led to the use of LC-high resolution MRM (LC-MRMHR). figshare.com This approach offers high sensitivity for identifying minor biotransformation products at low concentrations that may not be detectable with intact protein LC-HRMS workflows. figshare.com
Spectroscopic Characterization
While mass spectrometry is a dominant technique, other spectroscopic methods are also employed for the characterization of thio-succinimide and its isomers. chemrxiv.orgchemrxiv.orgnih.gov These methods provide complementary information about the molecular structure and conformation.
General approaches for differentiating isomers include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and circular dichroism. chemrxiv.orgchemrxiv.orgnih.gov Infrared spectra can be recorded on an IR spectrometer, and high-resolution mass spectra can be obtained using ESI or APCI. NMR spectroscopy, including 1H, 13C, and 31P NMR, provides detailed information about the chemical environment of atoms within the molecule. These spectroscopic techniques, while perhaps not as routinely applied as mass spectrometry for this specific purpose, have confirmed findings related to the isomeric products of thio-succinimide hydrolysis. chemrxiv.org
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a valuable tool for identifying functional groups and monitoring chemical transformations in molecules containing the thiosuccinimide moiety. researchgate.netchemrxiv.orgnih.gov This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.
In the context of thiosuccinimide, FTIR is particularly useful for observing the ring-opening hydrolysis, a key reaction that enhances the stability of the linkage in bioconjugates. researchgate.net The closed thiosuccinimide ring exhibits characteristic carbonyl (C=O) stretching vibrations. For instance, in a model polymer containing a central thiosuccinimide, a peak around 1685 cm⁻¹ can be attributed to the symmetric carbonyls of the five-membered ring. researchgate.net
Upon hydrolysis, the thiosuccinimide ring opens to form thio-aspartyl and thio-isoaspartyl isomers. This transformation is marked by the appearance of a new peak in the FTIR spectrum. researchgate.net Specifically, a peak at approximately 1650 cm⁻¹ is indicative of the ring-opened thiosuccinimide structure. researchgate.net This allows for the qualitative monitoring of the hydrolysis process, confirming the conversion from the cyclic to the more stable acyclic form. researchgate.netacs.org
Key FTIR Spectral Data for Thiosuccinimide and its Hydrolysis Product:
| Compound State | Characteristic Peak (cm⁻¹) | Corresponding Functional Group | Reference |
| Closed Thiosuccinimide Ring | ~1685 | Symmetric C=O stretch | researchgate.net |
| Ring-Opened Thiosuccinimide | ~1650 | C=O stretch in hydrolyzed product | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful technique for the detailed structural elucidation of thiosuccinimide-containing compounds and for monitoring reactions such as their formation and hydrolysis. researchgate.netchemrxiv.orgnih.gov It provides information on the chemical environment of protons within a molecule, allowing for the identification of specific structural features and isomers. researchgate.netrsc.orgchemrxiv.org
The formation of a thiosuccinimide adduct can be readily identified in the ¹H NMR spectrum. For example, following the reaction of a maleimide with a thiol-containing compound, changes in the chemical shifts of nearby protons, such as aromatic protons, indicate the formation of the thiosuccinimide. researchgate.net
¹H NMR is also instrumental in tracking the ring-opening hydrolysis of the thiosuccinimide. The appearance of new signals in the spectrum corresponding to the ring-opened hydrolysate provides a clear means of following the reaction progress. researchgate.net For instance, in a study involving a model compound, the chemical shifts of aromatic protons adjacent to the thiosuccinimide moiety were consistent with those of model compounds representing the hydrolyzed product, confirming that hydrolysis had occurred. researchgate.net However, in some cases, such as with PEGylated conjugates, the signals from the polymer chain can dominate the spectrum and obscure the signals from the hydrolyzed thiosuccinimide. researchgate.net
Representative ¹H NMR Data for Thiosuccinimide Derivatives:
| Compound | Solvent | Key ¹H NMR Signals (δ ppm) | Observations | Reference |
| N-(p-tolyl)thiosuccinimide | CDCl₃ | 7.37 (s, 1H), 7.34 (d, 1H), 7.19 (t, 1H), 7.12 (d, 1H), 2.79 (s, 4H), 2.31 (s, 3H) | Aromatic and succinimide proton signals. | rsc.org |
| N-(4-fluorophenyl)thiosuccinimide | CDCl₃ | 7.56–7.52 (m, 1H), 7.37–7.31 (m, 1H), 7.13–7.05 (m, 2H), 2.83 (s, 4H) | Signals corresponding to the fluoro-aromatic and succinimide protons. | rsc.org |
| N-isopropylthiosuccinimide | CDCl₃ | 3.21–3.16 (m, 1H), 2.65 (s, 4H), 0.96 (d, 6H) | Signals for the isopropyl and succinimide protons. | rsc.org |
| Thiosuccinimide-containing polymer (P2) | DMSO-d₆ | Aromatic protons shift upon hydrolysis. | Confirms force-accelerated hydrolysis of thiosuccinimide. | researchgate.net |
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are indispensable for the separation, purification, and analysis of thiosuccinimide derivatives and their related products, especially within complex mixtures like those found in bioconjugate samples. These methods separate molecules based on their physicochemical properties, such as hydrophobicity, charge, and size.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of thiosuccinimide-containing molecules, offering high resolution and quantitative capabilities. ucl.ac.uknih.gov It is widely used to monitor the progress of conjugation reactions, assess the purity of the resulting products, and study their stability over time. ucl.ac.uknih.govd-nb.info
In the context of thiosuccinimide stability, HPLC is employed to track the rate of hydrolysis of the thiosuccinimide ring. nih.govacs.org By analyzing samples at different time points, the conversion of the thiosuccinimide-linked species to its ring-opened, more stable form can be quantified. ucl.ac.ukacs.org For example, studies have used HPLC to observe the complete conversion of a thiosuccinimide bioconjugate to its ring-opened form after UV irradiation. ucl.ac.uk Similarly, the stability of antibody-drug conjugates (ADCs) containing thiosuccinimide linkers has been evaluated by incubating them in various conditions and analyzing the samples by HPLC to measure changes in the drug-to-antibody ratio (DAR) over time. nih.gov Different modes of HPLC, such as reversed-phase (RP-HPLC) and ion-exchange (IEX), can be utilized depending on the specific analytical need. rsc.org
Capillary Zone Electrophoresis (CZE)-MS
Capillary Zone Electrophoresis (CZE) coupled with mass spectrometry (MS) is a high-resolution analytical technique used for the characterization of thiosuccinimide-containing bioconjugates, such as ADCs. researchgate.netresearchgate.netresearchgate.net CZE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. researchgate.netunistra.frmsu.edu When coupled with MS, it provides both separation and mass identification, making it a powerful tool for analyzing the heterogeneity of complex biomolecules. researchgate.netunistra.frnih.gov
CZE-MS has proven effective in resolving various impurities and product variants in ADC samples that may be difficult to separate using liquid chromatography. researchgate.net This includes the separation of species with different drug-to-antibody ratios, as well as fragments and other variants. researchgate.net For instance, CZE-MS has been used to analyze ADCs and successfully resolve fragment impurities like half-antibodies with one or two drugs and light chains with C-terminal truncations from the main product. researchgate.net Furthermore, CZE can be used to characterize the hydrolysis of the thiosuccinimide linker by comparing the electrophoretic profiles of an ADC and its corresponding unconjugated antibody, revealing acidic variants resulting from both deamidation and succinimide ring hydrolysis. csic.es
Ion Exchange Chromatography
Ion Exchange Chromatography (IEX) is a chromatographic technique that separates molecules based on their net charge. casss.orgresearchgate.net It is particularly useful for analyzing charge variants of proteins and their conjugates, including those containing thiosuccinimide linkers. casss.orgresearchgate.netnih.gov The hydrolysis of the thiosuccinimide ring introduces a carboxylic acid group, which creates an acidic charge variant that can be detected and quantified by IEX. nih.gov
IEX chromatograms are sensitive to the hydrolysis of the thiosuccinimide, which can sometimes mask changes in the charge profile due to other post-translational modifications. nih.gov To address this, methods have been developed to either drive the hydrolysis to completion before analysis or to analyze the charge variants at the subunit level after enzymatic digestion. nih.gov IEX is also a valuable tool for the purification of oligonucleotide conjugates containing thiosuccinimide linkages, effectively removing excess unconjugated reagents. rsc.orgacs.orgucl.ac.uk For example, after conjugation and subsequent ring-opening, IEX HPLC can be used to purify the desired conjugate, yielding a product with high purity. njbio.com
Ligand Binding Assays (LBA) in Stability Studies
Ligand Binding Assays (LBAs) are a class of bioanalytical methods used to quantify macromolecules, such as antibody-drug conjugates (ADCs), in biological matrices like plasma. chemrxiv.orgchemrxiv.org These assays rely on the specific binding of a ligand (e.g., an antibody or antigen) to its target molecule. researchgate.netnih.gov In the context of thiosuccinimide-containing ADCs, LBAs are employed in stability studies to understand the biotransformation and pharmacokinetics of the conjugate. chemrxiv.orgnih.gov
Biological and Biomedical Research Applications of Thio Succinimide Derivatives
Pharmaceutical and Medicinal Chemistry Research
The thio-succinimide scaffold is a privileged structure in drug discovery, serving both as a crucial intermediate in the synthesis of complex biologically active molecules and as a pharmacophore in its own right, exhibiting a spectrum of therapeutic properties. researchgate.netrsc.org
Role as Intermediates in Biologically Active Compound Synthesis
Thio-succinimide derivatives are valuable building blocks in the creation of more intricate pharmaceutical compounds. rsc.org Their utility stems from the reactivity of the succinimide (B58015) ring and the thio-group, which allows for further chemical modifications and the introduction of diverse functional groups. dergipark.org.tr This adaptability enables the synthesis of a wide array of molecules with tailored biological activities. mdpi.com
For instance, the thiol-maleimide reaction, which forms a thio-succinimide linkage, is a widely used bioconjugation technique. researchgate.netresearchgate.net This method is employed to link different molecular entities, such as in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. mdpi.com In this context, the thio-succinimide linker connects a cytotoxic payload to a monoclonal antibody, which then directs the drug to cancer cells expressing a specific antigen. mdpi.com The stability of this linkage is crucial, and research has focused on understanding and controlling the hydrolysis of the thio-succinimide ring to ensure the ADC remains intact until it reaches its target. researchgate.netchemrxiv.org
Furthermore, the succinimide motif itself is a precursor for synthesizing other biologically important structures like pyrrolidines and pyrrolidinones. rsc.org The inherent reactivity of the thio-succinimide structure also allows for its use in constructing complex polycyclic frameworks through reactions like the Diels-Alder cycloaddition. rsc.org
Exploration of Diverse Pharmacological Activities
Beyond their role as synthetic intermediates, thio-succinimide derivatives have been investigated for a multitude of direct pharmacological effects. The core succinimide structure is a known pharmacophore associated with various therapeutic actions, and the addition of a thio-substituent can modulate and enhance these properties. uobasrah.edu.iqresearchgate.net
The succinimide ring is a well-established feature in several anticonvulsant drugs. uobasrah.edu.iqmdpi.com Consequently, researchers have synthesized and evaluated numerous thio-succinimide derivatives for their potential to manage seizures. nih.gov Studies have explored how different substitutions on the succinimide ring and the nature of the thio-containing moiety influence anticonvulsant activity. nih.govresearchgate.net
For example, a series of racemic 2-amino-N-substituted succinimide derivatives were synthesized and tested against seizures induced by electroshock and pentylenetetrazol in mice. nih.gov Among these, (R,S)-N-benzyl-2-(methanesulfamido)succinimide was identified as the most potent compound against both types of seizures. nih.gov Another study focused on (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides, with 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide emerging as a lead compound that reduced the number and severity of pentylenetetrazole-induced seizures in rats. medipol.edu.tr Similarly, research on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides identified 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide as having significant anticonvulsant effects. japsonline.com
Table 1: Anticonvulsant Activity of Thio-Succinimide Derivatives
| Compound Name | Animal Model | Seizure Induction Method | Observed Effect |
|---|---|---|---|
| (R,S)-N-benzyl-2-(methanesulfamido)succinimide nih.gov | Mice | Electroshock, Pentylenetetrazol | Most active compound |
| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide medipol.edu.tr | Rats | Pentylenetetrazole | Reduced number and severity of seizures, increased latency period |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide japsonline.com | Mice | Pentylenetetrazole, Maximal Electroshock | Decreased lethality, number, and severity of seizures; increased latent period |
Thio-succinimide derivatives have also demonstrated potential as anti-inflammatory agents. ontosight.aiuobasrah.edu.iq The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netrsc.org
A study on succinimide cyano-acetate derivatives found that compounds 23, 31, and 44 exhibited anti-inflammatory effects by inhibiting COX-1, COX-2, and 5-LOX enzymes. researchgate.net Specifically, compound 44 showed strong anti-inflammatory activity. researchgate.net Another research area has focused on 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo-[7.3.1.02,7]trideca-2,4,6-trienes and their N-phenyl-substituted derivatives, which displayed high anti-inflammatory activity, suggesting their promise as nonsteroidal anti-inflammatory drugs (NSAIDs). x-mol.com
Table 2: Anti-inflammatory Activity of Succinimide Derivatives
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound 23 researchgate.net | COX-2 | 204.08 |
| COX-1 | 287 | |
| 5-LOX | 138 | |
| Compound 31 researchgate.net | COX-2 | 68.60 |
| COX-1 | 185 | |
| 5-LOX | 50.76 | |
| Compound 44 researchgate.net | COX-2 | 50.93 |
| COX-1 | 143 | |
| 5-LOX | 20.87 |
The investigation of thio-succinimide derivatives has extended to oncology, with many compounds showing promising antitumor and cytostatic effects. uobasrah.edu.iqresearchgate.net These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. acs.orggoogle.com
One study synthesized novel maleimide-succinimide derivatives and evaluated their cytotoxicity. researchgate.net Compounds 3 and 5 were found to be particularly toxic to breast cancer cells. researchgate.net Another area of research involves ferrociphenols, where the addition of a succinimide group to a ferrocifenol derivative (compound 3) resulted in strong antiproliferative effects, especially against cisplatin-resistant ovarian cancer cells. acs.org Furthermore, a comparative analysis of thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives with anticancer properties suggested that thiosemicarbazides can induce oxidative stress and DNA damage, which is a strategy for cancer treatment. nih.gov
Table 3: Antitumor Activity of Thio-Succinimide Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect |
|---|---|---|
| Maleimide-succinimide derivatives (Compounds 3 & 5) researchgate.net | Breast cancer cells | High cytotoxicity |
| Succinimide-ferrociphenol (Compound 3) acs.org | Ovarian cancer cells (cisplatin-resistant) | Strong antiproliferative effects |
| Thiosemicarbazide derivatives nih.gov | General cancer cells | Induce oxidative stress and DNA damage |
Thio-succinimide derivatives have also been explored for their ability to combat microbial infections, demonstrating both antibacterial and antifungal properties. uobasrah.edu.iqmdpi.com The modification of the succinimide core with different substituents can significantly influence its antimicrobial profile. ontosight.ai
In one study, novel succinimide-maleimide derivatives were synthesized and tested for their antimicrobial properties. uobasrah.edu.iq Compounds 5a and 5g showed good minimum inhibitory concentration (MIC) values against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq Another study on pentacyclic spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide scaffolds revealed that several derivatives exhibited moderate to good antibacterial and antifungal activities. mdpi.com For instance, compound 5a was highly effective against Staphylococcus aureus, and compounds 5h and 5p were most active against Micrococcus luteus. mdpi.com Additionally, the synthesis of novel phthalimide (B116566) or succinimide-1,3,4-oxadiazole derivatives has been explored for their antimicrobial potential. nih.gov
Table 4: Antimicrobial Activity of Thio-Succinimide Derivatives
| Derivative Type | Microorganism | Compound(s) | Activity/MIC Value |
|---|---|---|---|
| Succinimide-maleimide uobasrah.edu.iq | Enterococcus faecalis | 5a, 5g | 0.25 µM, 0.25 µM |
| Candida albicans | 5a, 5g | 0.125 µM, 0.25 µM | |
| Spiro[oxindole-2,3′-pyrrolidine] with succinimide mdpi.com | Staphylococcus aureus | 5a | MIC: 3.9 µg/mL |
| Micrococcus luteus | 5h, 5p | MIC: 31.5 µg/mL, 62.5 µg/mL |
5-HT Receptor Ligand Research
The succinimide scaffold is a recognized structural element in the design of ligands for various receptors, including serotonin (B10506) (5-HT) receptors. researchgate.netnih.gov Research has shown that succinimide structural analogs have potential applications as ligands for 5-hydroxytryptamine (5-HT) receptors. researchgate.net The 5-HT receptor family, particularly subtypes like 5-HT1A, 5-HT2A, and 5-HT6, are important targets in the central nervous system for treating psychiatric and neurological disorders. mdpi.commdpi.com
Studies on related heterocyclic compounds demonstrate the principles of designing such ligands. For instance, series of triazole derivatives have been synthesized and shown to possess high affinity for the 5-HT1A receptor. nih.gov In one study, the most selective derivative, 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxy-phenyl) acs.orgnih.govnih.govtriazole, demonstrated that specific structural features are critical for selectivity. nih.gov The development of succinimide-based compounds often follows similar medicinal chemistry strategies, where modifications to the core structure are made to enhance affinity and selectivity for a specific 5-HT receptor subtype. researchgate.net The goal is to develop novel pharmacological tools for treating conditions like schizophrenia, depression, and anxiety by modulating serotonergic neurotransmission. mdpi.com
Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-Amylase, α-Glucosidase, Topoisomerase II)
Derivatives of succinimide have been extensively investigated as inhibitors of various enzymes implicated in widespread diseases. nih.gov This includes enzymes targeted in neurodegenerative diseases and diabetes. nih.gov
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov Several studies have reported that synthesized succinimide derivatives show potent inhibitory activity against both AChE and BChE. nih.govnih.gov For example, in one study, a series of succinimide derivatives (MSJ1-10) were tested, with compound MSJ10 showing significant inhibition against both AChE and BChE, with IC₅₀ values of 4.97 µM and 10.72 µM, respectively. nih.govresearchgate.net Another study on ketoester derivatives of succinimides found that compound 2 exhibited outstanding inhibition of both enzymes, with an IC₅₀ value of less than 0.1 μg/mL for both. nih.gov These findings underscore the potential of the succinimide scaffold in designing dual-action inhibitors for Alzheimer's therapy. nih.gov
α-Amylase and α-Glucosidase Inhibition: In the context of diabetes mellitus, the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, can help control postprandial hyperglycemia. nih.govresearchgate.net Succinimide derivatives have been evaluated for this potential. A study found that compound MSJ10 was the most potent α-amylase inhibitor in its series, with an IC₅₀ of 16.62 μM. nih.gov The same compound also showed the highest inhibition against α-glucosidase, with an IC₅₀ value of 28.04 µM. nih.gov These activities suggest that such derivatives could be explored for their anti-diabetic potential. nih.govresearchgate.net
The table below summarizes the enzyme inhibitory activities of selected succinimide derivatives from various studies.
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Source |
| MSJ10 | Acetylcholinesterase (AChE) | 4.97 µM | nih.gov |
| MSJ10 | Butyrylcholinesterase (BChE) | 10.72 µM | nih.gov |
| Ketoester derivative 2 | Acetylcholinesterase (AChE) | < 0.1 µg/mL | nih.gov |
| Ketoester derivative 2 | Butyrylcholinesterase (BChE) | < 0.1 µg/mL | nih.gov |
| MSJ10 | α-Amylase | 16.62 µM | nih.gov |
| MSJ9 | α-Amylase | 27.24 µM | nih.gov |
| MSJ10 | α-Glucosidase | 28.04 µM | nih.gov |
| MSJ9 | α-Glucosidase | 32.00 µM | researchgate.net |
This table is interactive. Click on the headers to sort the data.
There is currently limited specific information in the provided search results regarding the inhibition of Topoisomerase II by thio-succinimide derivatives.
Antioxidant Capacities
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key pathological factor in several diseases, including neurodegenerative disorders and diabetes. nih.gov Consequently, compounds with antioxidant capabilities are of significant research interest. Succinimide derivatives have been shown to possess notable antioxidant properties, often evaluated through their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov
In a study of synthesized succinimide derivatives, compound MSJ10 was a highly potent DPPH radical scavenger with an IC₅₀ value of 2.52 µM. nih.gov Another compound, MSJ2, also showed strong activity with an IC₅₀ of 2.59 µM. nih.gov In a separate study, ketoester derivatives of succinimides demonstrated moderate antioxidant activity; compound 1 had the best DPPH scavenging result in its series with an IC₅₀ of 440 µg/mL. nih.govcore.ac.uk The ABTS assay confirmed these antioxidant potentials, with IC₅₀ values for some derivatives reaching as low as 73 µg/mL. nih.govcore.ac.uk The presence of electron-rich components in the molecular structure is believed to contribute to this free radical scavenging ability. nih.gov
The antioxidant data for representative succinimide derivatives are presented below.
| Compound/Derivative | Assay | IC₅₀ Value | Source |
| MSJ10 | DPPH Scavenging | 2.52 µM | nih.gov |
| MSJ2 | DPPH Scavenging | 2.59 µM | nih.gov |
| MSJ10 | ABTS Scavenging | 3.29 µM | researchgate.net |
| MSJ2 | ABTS Scavenging | 7.32 µM | researchgate.net |
| Ketoester derivative 1 | DPPH Scavenging | 440 µg/mL | nih.gov |
| Ketoester derivative 3 | ABTS Scavenging | 73 µg/mL | nih.gov |
This table is interactive. Click on the headers to sort the data.
Research in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Neurodegenerative diseases like Alzheimer's and Parkinson's are complex, multifactorial disorders characterized by progressive neuronal loss. mdpi.comnih.gov The pathology of Alzheimer's disease involves the degeneration of cholinergic neurons and the formation of protein aggregates, while Parkinson's disease is marked by the loss of dopaminergic neurons. nih.govnih.gov
The therapeutic potential of succinimide derivatives in this area stems from their ability to act on multiple targets relevant to these diseases. nih.govmdpi.com As discussed previously, they can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which helps to raise levels of the neurotransmitter acetylcholine, a key strategy in Alzheimer's treatment. nih.govnih.gov Furthermore, oxidative stress is considered an early event in the progression of Alzheimer's disease. nih.gov Therefore, the dual action of succinimide derivatives as both cholinesterase inhibitors and antioxidants makes them particularly attractive candidates for developing multi-potent drugs that can address different aspects of the disease pathology. nih.gov It is proposed that such multi-target drugs could be more beneficial than traditional single-target therapies. nih.govmdpi.com
Structure-Activity Relationship (SAR) Analysis in Drug Discovery
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how a molecule's chemical structure correlates with its biological activity. collaborativedrug.comoncodesign-services.com By systematically modifying parts of a molecule and observing the resulting changes in potency or selectivity, researchers can identify key structural features required for a desired effect. oncodesign-services.comazolifesciences.com
For succinimide derivatives, SAR studies have been crucial in optimizing their activity as enzyme inhibitors and receptor ligands. researchgate.netnih.gov For instance, analysis of various synthesized succinimides has revealed that the nature and position of substituents on the N-aryl ring significantly influence their enzyme inhibitory and antioxidant potentials. nih.gov In the design of 5-HT receptor ligands, SAR analysis helps in fine-tuning the structure to achieve high affinity for a specific receptor subtype while minimizing off-target effects. nih.gov For example, studies on related triazole-thio derivatives showed that the presence of an amino group on the triazole ring was a critical structural feature for enhancing 5-HT1A receptor selectivity. nih.gov This systematic approach saves time and resources by focusing synthesis efforts on compounds most likely to possess desirable properties, such as high potency and better bioavailability. collaborativedrug.com
Biological Research Tools
Beyond direct therapeutic applications, the unique reactivity of the maleimide (B117702) group to form thio-succinimide linkages makes these compounds invaluable tools in biological research.
Reagents for Labeled Peptides and Proteins
The reaction between a maleimide and a thiol (present in the amino acid cysteine) is one of the most widely used methods for bioconjugation. acs.orgnih.gov This reaction proceeds rapidly under mild, physiological conditions to form a stable covalent C-S bond, resulting in a thio-succinimide linkage. acs.org This chemistry is employed to attach various labels to peptides and proteins, including fluorescent dyes, PEG (polyethylene glycol) chains, and other biomolecules. acs.org
This labeling strategy is fundamental to numerous applications:
Protein-Protein Conjugates: Homobifunctional linkers containing two maleimide groups can be used to create stable protein-protein conjugates, which have applications in generating bifunctional enzymes or bispecific antibodies for therapeutic use. acs.org
Fluorescent Labeling: Attaching a fluorescent probe to a specific cysteine residue on a protein allows researchers to track its location and interactions within a cell. acs.org
Peptide Cyclization: Maleimide chemistry can be used to create cyclic peptides, which often have enhanced stability and biological activity compared to their linear counterparts. acs.org
While the thio-succinimide bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. acs.org Research has focused on developing new maleimide reagents that undergo hydrolysis of the thio-succinimide ring after conjugation, which results in a more stable, open-ring structure that prevents the reverse reaction and ensures the long-term integrity of the labeled protein. acs.orgnih.gov
Impact on Protein and Peptide Stability (e.g., Deamidation via Succinimide Intermediate, Thiol Exchange in Bioconjugates)
The stability of proteins and peptides is a critical factor in their biological function and therapeutic application. Thio-succinimide and its related succinimide intermediates play a significant role in two key processes that affect this stability: the deamidation of asparagine and glutamine residues and the stability of bioconjugates formed via thiol-maleimide reactions.
Deamidation via Succinimide Intermediate
Deamidation is a non-enzymatic chemical reaction that removes an amide group from the side chain of asparagine (Asn) or glutamine (Gln) residues within a peptide or protein. wikipedia.org This modification can alter the structure, function, and stability of the protein, potentially leading to its degradation. wikipedia.org The process is particularly relevant for asparagine residues, where it typically proceeds through the formation of a five-membered cyclic succinimide intermediate. wikipedia.orgnih.gov
The reaction is initiated by the nucleophilic attack of the nitrogen atom from the adjacent peptide bond on the side-chain carbonyl carbon of the asparagine residue. wikipedia.orgacs.org This intramolecular cyclization forms an unstable, asymmetric succinimide ring. wikipedia.orgbahargroup.org Subsequent hydrolysis of this intermediate can occur at either of its two carbonyl groups, yielding two different products: the native aspartic acid (Asp) or the isomeric isoaspartic acid (isoAsp), a beta-amino acid. wikipedia.orgnih.gov The formation of isoAsp is often favored, typically in a ratio of about 3:1 over Asp. nih.govacs.org This conversion from a neutral asparagine residue to a negatively charged Asp or isoAsp residue represents a significant structural change that can disrupt protein folding and function. acs.org
The rate of deamidation is influenced by several factors:
pH and Temperature: The reaction is significantly accelerated at elevated pH (>10) and temperature. wikipedia.org Under physiological conditions, it occurs spontaneously. nih.gov
Primary Sequence: The amino acid residue following the asparagine has a profound effect on the reaction rate. nih.govcontentstack.com Residues with small, flexible side chains, such as glycine (B1666218) (Gly), sterically facilitate the formation of the succinimide ring, leading to much faster deamidation rates. wikipedia.org Conversely, bulky residues can sterically hinder the reaction. contentstack.com
Higher-Order Structure: The local protein conformation and flexibility influence the rate of deamidation. nih.govcontentstack.com For instance, increased helical structure can decrease the rate of deamidation in some proteins. contentstack.com
While glutamine can also undergo deamidation through a similar mechanism, the formation of the corresponding six-membered glutarimide (B196013) intermediate is less kinetically favorable, resulting in a much slower reaction rate compared to asparagine. wikipedia.orgmdpi.com
Thiol Exchange in Bioconjugates
In the field of bioconjugation, particularly for creating antibody-drug conjugates (ADCs), maleimide functional groups are commonly used to link molecules to cysteine residues on proteins. prolynxinc.comaxispharm.com This reaction, a Michael addition of a thiol to the maleimide, forms a thio-succinimide (or succinimidyl thioether) linkage. prolynxinc.comaxispharm.com
Despite its widespread use, the resulting thio-succinimide bond can be unstable. axispharm.comcreativepegworks.com It is susceptible to a retro-Michael reaction, where the bond reverses, regenerating the maleimide and the free thiol. creativepegworks.com This reversibility can lead to "thiol exchange," where the released maleimide-linked molecule reacts with other available thiols in the biological environment, such as glutathione (B108866) or albumin. prolynxinc.com This can cause premature cleavage of the drug from the antibody in ADCs, reducing therapeutic efficacy and potentially leading to off-target toxicities. prolynxinc.com
To counteract this instability, a key strategy is to promote the hydrolysis of the thio-succinimide ring. prolynxinc.com The hydrolysis is an irreversible reaction that opens the succinimide ring to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate. prolynxinc.com
The rate of this stabilizing hydrolysis can be influenced by the chemical structure of the maleimide. prolynxinc.com
N-Substituents: Electron-withdrawing groups on the nitrogen atom of the maleimide can greatly accelerate the rate of ring-opening hydrolysis. prolynxinc.com For example, N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides.
Intramolecular Catalysis: Incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis, inducing rapid hydrolysis of the thiosuccinimide ring at neutral pH. creativepegworks.com
Researchers have developed "self-hydrolyzing" maleimides that are designed to undergo rapid hydrolysis post-conjugation to ensure in vivo stability. creativepegworks.com For instance, one study found that a bioconjugate with a self-hydrolyzing maleimide had a hydrolysis half-life of about 2-2.6 hours, while a conventional conjugate showed no hydrolysis after 24 hours. This strategy of on-demand or triggered hydrolysis provides temporal control over the stabilization of protein conjugates.
Agrochemical Applications
Derivatives of succinimide have been investigated for their potential use in agriculture as both insecticides and herbicides.
Insecticidal Properties of Derivatives
Various succinimide derivatives have been synthesized and evaluated for their activity against insect pests. The research aims to develop new active compounds, often with novel mechanisms of action, to combat the rise of resistance to existing pesticides.
Studies have explored a range of chemical structures. One project involved the synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which were found to be active against lepidopteran pests like the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis). These compounds were shown to act as insect growth modulators by interfering with chitin (B13524) biosynthesis. Another study synthesized novel aryl thioamide derivatives and tested their efficacy against Spodoptera littoralis, with some compounds showing significant insecticidal activity.
However, not all derivatives show broad applicability. A study on six newly prepared succinimide derivatives found they were unable to inhibit the acetylcholinesterase of the Anopheles gambiae mosquito, a key target for many insecticides, making them unsuitable for this specific application.
The table below summarizes findings from a study on aryl thioamide derivatives against the 2nd instar larvae of S. littoralis.
| Compound Name | LC₅₀ (mg/L) | Reference |
|---|---|---|
| 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide | 46.33 | |
| 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzenecarbothioamide | 49.25 |
Herbicidal Properties of Derivatives
Succinimide derivatives have also been explored for their phytotoxic effects, with the goal of developing new herbicides. Research has focused on modifying molecular structures to create compounds that are effective against various weed species.
One comprehensive study detailed the synthesis of N-phenylnorbornenesuccinimide derivatives and evaluated their herbicidal effects on several plant species. The synthesized compounds, including N-phenylnorbornenesuccinic acids, N-phenylnorbornenesuccinimides, and N-phenylepoxynorbornanesuccimides, all demonstrated some level of growth inhibition on the tested seedlings. One compound, in particular, was found to be exceptionally active.
Another line of research investigated novel benzoxaborole derivatives containing diphenyl (thio)ether, which showed significant herbicidal activity against both monocot and dicot weeds, such as barnyard grass and purslane. The introduction of different functional groups to the diphenyl ether structure was found to influence the herbicidal efficacy.
The table below presents the phytotoxic effects of the most active N-phenylnorbornenesuccinimide derivative from a study on various plant species.
| Plant Species | Common Name | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Allium cepa | Onion | 100 | |
| Bidens pilosa | Beggartick | 100 | |
| Cucumis sativus | Cucumber | 100 | |
| Sorghum bicolor | Sorghum | 100 | |
| Solanum lycopersicum | Tomato | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thio-succinimide derivatives in organic chemistry research?
- Methodological Answer : Thio-succinimide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, aldol condensation between aldehydes and the dianion of succinimide (generated using LiHMDS in THF at -78°C) can introduce the succinimide moiety into complex terpenoid systems . Reaction conditions such as temperature (-78°C), solvent (THF), and stoichiometric control are critical to minimize diastereomer formation. Characterization via NMR and chromatography is essential to confirm product identity and purity .
Q. How can succinimide formation in proteins be detected and quantified experimentally?
- Methodological Answer : High-fidelity trypsin digestion coupled with reversed-phase HPLC and online mass spectrometry (MS) is a robust method. For instance, degraded monoclonal antibodies can be reduced under denaturing conditions (pH 5.0), digested with trypsin (pH 7.0, 1 h), and analyzed via MS to identify succinimide at specific residues (e.g., Asp30 in light chains). This approach minimizes artifacts compared to conventional methods . Isoelectric focusing (icIEF) can also detect charge variants caused by succinimide-mediated deamidation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing succinimide-containing compounds?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for succinimide rings) .
- NMR : Distinguishes diastereomers and confirms regiochemistry (e.g., ¹H/¹³C NMR for aldol adducts) .
- HPLC-MS : Quantifies succinimide in biological samples (e.g., degraded antibodies) .
- Thermal Analysis (TGA) : Evaluates stability of succinimide-modified polymers .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting data on succinimide hydrolysis pathways in peptide deamidation?
- Methodological Answer : Kinetic studies using model peptides (e.g., VYP(X)GA) combined with LC-MS/MS can differentiate hydrolysis products (isoAsp vs. Asp). For example, succinimide hydrolysis under mildly alkaline conditions favors isoAsp formation (3:1 ratio over Asp) due to biased ring cleavage. Computational modeling (MP2/DFT) can predict reaction barriers and validate experimental thresholds (e.g., 131±12 kJ/mol for [AsnSer+H]⁺ systems) . Contradictions between theoretical and experimental results (e.g., steric effects in Thr vs. Ser systems) require iterative hypothesis testing .
Q. How does the incorporation of thio-succinimide derivatives influence the physicochemical properties of polymer membranes?
- Methodological Answer : Modifying polyvinyl alcohol (PVA) with N,Nʹ-bi-α-azido succinimide enhances thermal stability and membrane-forming capability. Cross-linking with glutaraldehyde improves mechanical strength, as confirmed by TGA (decomposition >250°C) and SEM (homogeneous morphology). Functional assays (e.g., metal ion adsorption, drug release profiles) further demonstrate utility in biomedical applications .
Q. What role do succinimide intermediates play in the degradation mechanisms of therapeutic antibodies?
- Methodological Answer : Succinimide formation at Asp residues (e.g., Asp30 in light chains) disrupts antigen-binding interfaces by altering charge interactions. Biological activity loss correlates with succinimide detection via icIEF and MS. Recovery of activity under alkaline conditions confirms succinimide hydrolysis to Asp. This mechanism underscores the need for formulation optimization (pH control) to minimize degradation .
Data Contradiction and Validation
- Key Consideration : Discrepancies between succinimide detection methods (e.g., conventional vs. high-fidelity trypsin digestion) highlight the importance of sample preparation. Artifacts in isoAsp/Asp ratios under non-optimized conditions necessitate validation via orthogonal techniques (e.g., X-ray crystallography of antigen-antibody complexes) .
Experimental Design Guidelines
- Synthesis : Prioritize low-temperature, anhydrous conditions to suppress side reactions (e.g., diastereomer formation in aldol adducts) .
- Characterization : Combine spectroscopic (FTIR, NMR), chromatographic (HPLC), and computational tools for comprehensive analysis .
- Biological Systems : Use kinetic modeling and activity assays to link succinimide formation to functional outcomes (e.g., antibody efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
